4-Bromo-1H-indole-6-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXMZLHXLYDHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646548 | |
| Record name | 4-Bromo-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374633-29-1 | |
| Record name | 4-Bromo-1H-indole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-1H-indole-6-carbonitrile and the Related Compound 4-Bromo-1H-indole
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known chemical properties of 4-Bromo-1H-indole-6-carbonitrile. Due to the limited availability of extensive experimental data for this specific molecule in publicly accessible literature, this document also presents a comprehensive analysis of the closely related and well-studied compound, 4-Bromo-1H-indole. This comparative approach offers valuable insights into the potential characteristics and reactivity of the target compound.
Part 1: this compound
Based on available data, this compound is a distinct chemical entity with the following identifiers:
| Property | Value |
| Molecular Formula | C₉H₅BrN₂[1] |
| InChI | InChI=1S/C9H5BrN2/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-4,12H[1] |
| InChIKey | LIXMZLHXLYDHRO-UHFFFAOYSA-N[1] |
| SMILES | C1=CNC2=C1C(=CC(=C2)C#N)Br[1] |
| Monoisotopic Mass | 219.96361 Da[1] |
| Predicted XlogP | 2.5[1] |
Currently, detailed experimental data such as melting point, boiling point, comprehensive spectral analyses (NMR, IR), and specific experimental protocols for this compound are not widely reported in the cited literature. However, predicted mass spectrometry data is available.[1]
Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 220.97089 | 139.3 |
| [M+Na]⁺ | 242.95283 | 155.5 |
| [M-H]⁻ | 218.95633 | 142.6 |
| [M+NH₄]⁺ | 237.99743 | 160.1 |
| [M+K]⁺ | 258.92677 | 141.7 |
| [M+H-H₂O]⁺ | 202.96087 | 132.6 |
| [M+HCOO]⁻ | 264.96181 | 159.3 |
| [M+CH₃COO]⁻ | 278.97746 | 153.4 |
| [M+Na-2H]⁻ | 240.93828 | 147.1 |
| [M]⁺ | 219.96306 | 151.3 |
| [M]⁻ | 219.96416 | 151.3 |
Data obtained from PubChemLite.[1]
Part 2: 4-Bromo-1H-indole: A Comprehensive Profile
Given the structural similarity to this compound, the following detailed information on 4-Bromo-1H-indole (CAS: 52488-36-5) is provided as a valuable reference.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN | [2][3][4] |
| Molecular Weight | 196.04 g/mol | [2] |
| Melting Point | 17 °C | [5][6] |
| Boiling Point | 283-285 °C | [4][6] |
| Density | 1.563 g/mL at 25 °C | [4][6] |
| Refractive Index (n20/D) | 1.655 | [4][6] |
| Solubility | Not miscible in water. Soluble in Chloroform (Sparingly), DMSO (Slightly), Ethyl Acetate. | [6] |
| Appearance | Slightly pale yellow to yellow-green to brown to black liquid or semi-solid. | |
| Storage | Keep in a dark place, sealed in dry, room temperature. Store under inert gas at 4°C and protect from light. | [3][6] |
Spectroscopic Data
A summary of available spectroscopic data for 4-Bromo-1H-indole is presented below.
| Spectrum Type | Key Features and Sources |
| ¹H NMR | Spectra available in CDCl₃ and DMSO. |
| ¹³C NMR | Data available.[2] |
| Mass Spectrometry (GC-MS) | Spectrum available.[2][7] |
| IR Spectroscopy (FTIR) | Neat and ATR-Neat spectra available.[2] |
Safety and Handling
4-Bromo-1H-indole is classified with the following hazards:
-
GHS Pictogram: GHS07 (Warning)[6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][6]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[2][6]
-
Personal Protective Equipment: Dust mask type N95 (US), Eyeshields, Gloves.[4][8]
Experimental Protocols
General Protocol for the Synthesis of Indole-3-carbonitrile from Indole-3-carboxaldehyde:
This procedure describes the synthesis of indole-3-carbonitrile and is noted to be applicable for other aromatic nitriles.
-
A mixture of indole-3-carboxaldehyde (0.0099 mole), diammonium hydrogen phosphate (0.053 mole), 1-nitropropane (30 mL, 0.34 mole), and glacial acetic acid (10 mL) is refluxed for 12.5 hours.[9]
-
During reflux, the color of the mixture changes from pale yellow to dark red.[9]
-
The volatile reactants and solvent are removed under reduced pressure.[9]
-
An excess of water is added to the dark residue, leading to the precipitation of the crude product.[9]
-
The crude indole-3-carbonitrile is separated by filtration and dried under reduced pressure.[9]
-
Purification can be achieved by sublimation followed by recrystallization.[9]
Reactivity and Applications
4-Bromo-1H-indole is a versatile building block in organic synthesis. Its reactivity is primarily centered around the indole nucleus and the bromine substituent.
Potential Synthetic Applications:
The following diagram illustrates a potential synthetic pathway starting from 4-Bromo-1H-indole.
Caption: Synthetic utility of 4-Bromo-1H-indole.
Applications in Drug Discovery and Organic Synthesis:
-
GSK-3 Inhibition: 4-Bromoindole has been studied for its potential as a glycogen synthase kinase-3 (GSK-3) inhibitor.[3]
-
Synthesis of Natural Products: It serves as a starting material for the synthesis of various complex molecules, including:
-
Precursor to Substituted Indoles: Through metal-halogen exchange reactions, 4-bromoindole can be converted into organometallic intermediates, which can then react with various electrophiles to produce a range of substituted indoles.[10]
The following workflow illustrates a generalized process for investigating the biological activity of an indole compound.
Caption: Drug discovery workflow for indole derivatives.
References
- 1. PubChemLite - this compound (C9H5BrN2) [pubchemlite.lcsb.uni.lu]
- 2. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. 4-Bromoindole 96 52488-36-5 [sigmaaldrich.com]
- 5. 4-Bromoindole | CAS#:52488-36-5 | Chemsrc [chemsrc.com]
- 6. 4-Bromoindole | 52488-36-5 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 4-Bromoindole 96 52488-36-5 [sigmaaldrich.com]
Elucidating the Molecular Architecture of 4-Bromo-1H-indole-6-carbonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the structural elucidation of 4-Bromo-1H-indole-6-carbonitrile, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the molecule's spectroscopic characteristics and a proposed synthetic pathway.
Molecular Structure and Properties
This compound possesses a bicyclic structure consisting of a fused benzene and pyrrole ring system. A bromine atom is substituted at the 4-position, and a nitrile group is attached at the 6-position of the indole core.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₅BrN₂ |
| Molecular Weight | 221.06 g/mol |
| Monoisotopic Mass | 219.9639 g/mol |
| SMILES | C1=C(C=C2C(=C1)NC=C2Br)C#N |
| InChI | InChI=1S/C9H5BrN2/c10-8-3-6(5-11)1-7-4-9(8)12-2-7/h1-4,12H |
| InChIKey | FZJACXKNMMXTQE-UHFFFAOYSA-N |
Predicted Spectroscopic Data for Structure Confirmation
Due to the absence of publicly available experimental spectra for this compound, the following data has been predicted based on the known spectral characteristics of 4-bromo-1H-indole and indole-6-carbonitrile. These predictions serve as a robust guide for the identification and characterization of the title compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the five protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and nitrile substituents.
Table 2: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Proton | Predicted Chemical Shift (δ) | Multiplicity |
| H-1 (N-H) | ~8.4 | br s |
| H-2 | ~7.3 | t |
| H-3 | ~6.6 | t |
| H-5 | ~7.5 | d |
| H-7 | ~7.8 | d |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups.
Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon | Predicted Chemical Shift (δ) |
| C-2 | ~126 |
| C-3 | ~103 |
| C-3a | ~129 |
| C-4 | ~115 |
| C-5 | ~125 |
| C-6 | ~105 |
| C-7 | ~122 |
| C-7a | ~136 |
| C≡N | ~119 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups within the molecule.
Table 4: Predicted IR Absorption Bands (in cm⁻¹)
| Functional Group | Predicted Wavenumber |
| N-H Stretch | 3400 - 3300 |
| C≡N Stretch | 2230 - 2210 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-Br Stretch | 680 - 550 |
Predicted Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern, confirming the elemental composition.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Fragment | Predicted m/z |
| [M]⁺ | 220/222 (Isotopic pattern for Br) |
| [M-Br]⁺ | 141 |
| [M-HCN]⁺ | 193/195 |
Proposed Synthesis
A plausible synthetic route to this compound can be envisioned starting from a suitably substituted aniline derivative, followed by Fischer indole synthesis and subsequent functional group manipulations.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) should be dissolved in deuterated chloroform (CDCl₃, 0.6-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer at room temperature.
Infrared (IR) Spectroscopy
The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
Mass Spectrometry (MS)
Mass spectra should be acquired on a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
Visualizations
Logical Workflow for Structure Elucidation
Caption: Logical workflow for the synthesis and structural elucidation of this compound.
Key Spectroscopic Correlations for Structure Confirmation
Caption: Key correlations between the molecular structure and the expected spectroscopic data for this compound.
An In-depth Technical Guide to 4-Bromo-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 374633-29-1
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1H-indole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, offers a generalized synthesis pathway, and discusses its potential, though currently undocumented, applications in drug development. The guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel indole derivatives for therapeutic applications.
Chemical and Physical Properties
Quantitative data for this compound is summarized below. This information is critical for its handling, characterization, and use in experimental settings.
| Property | Value |
| CAS Number | 374633-29-1 |
| Molecular Formula | C₉H₅BrN₂ |
| Molecular Weight | 221.05 g/mol |
| Predicted Boiling Point | 379.8 ± 22.0 °C |
| Predicted Density | 1.74 g/cm³ |
| Predicted pKa | 14.24 ± 0.30 |
Note: The physical properties listed are predicted values from chemical databases and may vary from experimentally determined values.
Synthesis
Conceptual Synthesis Workflow
The synthesis of this compound can be conceptualized as a multi-step process starting from a suitably substituted nitro-toluene derivative. The following diagram illustrates a logical workflow for this synthesis.
Caption: A conceptual workflow for the synthesis of this compound.
General Experimental Protocol (Leimgruber-Batcho Adaptation)
The following is a generalized experimental protocol that could serve as a starting point for the synthesis of this compound. Optimization of reaction conditions, purification methods, and yields would be necessary.
Step 1: Formation of the Enamine Intermediate
-
To a solution of 1-bromo-3-methyl-5-nitrobenzene in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine.
-
Heat the reaction mixture and monitor for the completion of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and concentrate under reduced pressure to obtain the crude enamine intermediate.
Step 2: Reductive Cyclization to form 4-Bromo-6-nitro-1H-indole
-
Dissolve the crude enamine intermediate in a solvent mixture such as methanol and tetrahydrofuran (THF).
-
Add a reducing agent, such as Raney nickel, to the solution.
-
At a controlled temperature (e.g., 0 °C), slowly add hydrazine monohydrate.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 4-bromo-6-nitro-1H-indole.
Step 3: Reduction of the Nitro Group to form 4-Bromo-6-amino-1H-indole
-
Dissolve 4-bromo-6-nitro-1H-indole in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.
-
Alternatively, use a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
-
Monitor the reaction until the starting material is consumed.
-
Filter the catalyst (if used) and work up the reaction mixture to isolate the crude 4-bromo-6-amino-1H-indole.
Step 4: Sandmeyer Reaction to form this compound
-
Suspend 4-bromo-6-amino-1H-indole in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it.
-
Purify the crude product by column chromatography to obtain this compound.
Biological Activity and Drug Development Potential
As of the date of this guide, there is no publicly available information detailing the specific biological activity of this compound or its involvement in any signaling pathways. However, the indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.
The introduction of a bromine atom and a nitrile group can significantly influence the pharmacokinetic and pharmacodynamic properties of the indole core. These substitutions can modulate factors such as:
-
Binding Affinity and Selectivity: The electron-withdrawing nature of the bromo and cyano groups can alter the electronic distribution of the indole ring, potentially enhancing interactions with biological targets.
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, increasing the compound's half-life.
-
Lipophilicity: These substituents will affect the overall lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Given the known activities of other substituted indoles, this compound could be a valuable intermediate or a candidate molecule for screening in various therapeutic areas, including but not limited to oncology, neurodegenerative diseases, and infectious diseases.
Future Research Directions: A Logical Workflow
For researchers interested in exploring the therapeutic potential of this compound, a logical progression of experiments would be necessary. The following diagram outlines a typical workflow in early-stage drug discovery.
Caption: A logical workflow for the evaluation of this compound in drug discovery.
Conclusion
This compound is a chemical entity with potential for further investigation in the field of drug development. While specific biological data and detailed synthesis protocols are currently lacking in the public domain, its structural features, based on the versatile indole scaffold, suggest that it could serve as a valuable building block or lead compound. This guide provides the foundational chemical information and a conceptual framework for its synthesis and potential biological evaluation, aiming to facilitate future research into this and related compounds.
Technical Guide: 4-Bromo-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the chemical properties of 4-Bromo-1H-indole-6-carbonitrile. Due to the limited availability of published data on this specific compound, this document focuses on its fundamental molecular characteristics. The guide also presents a generalized synthetic approach and a standard workflow for the characterization of novel indole derivatives, which can be applied to this compound. This paper is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and materials science.
Chemical Properties and Data
The fundamental molecular properties of this compound have been determined based on its chemical structure. A summary of these quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrN₂ | PubChemLite |
| Molecular Weight | 221.06 g/mol | [1] |
| Monoisotopic Mass | 219.96361 Da | PubChemLite |
Table 1: Molecular Properties of this compound
Potential Synthetic Pathway
Hypothetical Experimental Protocol: Cyanation of a Bromoindole Precursor
A potential method for the synthesis of this compound could involve the cyanation of a di-brominated indole precursor, such as 4,6-dibromo-1H-indole, via a palladium-catalyzed cross-coupling reaction.
Materials:
-
4,6-dibromo-1H-indole
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,6-dibromo-1H-indole (1 equivalent), zinc cyanide (0.6 equivalents), Pd₂(dba)₃ (0.05 equivalents), and dppf (0.1 equivalents).
-
Add anhydrous DMF to the flask via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated for this specific compound. Optimization of reaction conditions would be necessary.
Characterization Workflow
For a novel or sparsely characterized compound such as this compound, a systematic characterization workflow is essential to confirm its identity and purity. The following diagram illustrates a typical workflow.
References
An In-depth Technical Guide to 4-Bromo-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-Bromo-1H-indole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds. The introduction of a bromine atom and a carbonitrile group at specific positions on the indole ring can significantly influence the molecule's physicochemical properties and biological activity. This document collates the available chemical information, proposes potential synthetic routes, and discusses the prospective biological relevance of this compound based on data from closely related analogues.
Chemical Identity
The IUPAC name for the compound is This compound . To date, a specific CAS number for this compound has not been publicly registered, which may indicate its novelty or limited commercial availability.
Physicochemical Properties
| Property | Value (for 4-bromo-1H-indole) | Data Source |
| Molecular Formula | C₈H₆BrN | PubChem |
| Molecular Weight | 196.04 g/mol | PubChem |
| Boiling Point | 283-285 °C | Sigma-Aldrich |
| Density | 1.563 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.655 | Sigma-Aldrich |
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not published. However, based on established methodologies for the synthesis of substituted indoles and indole carbonitriles, a plausible synthetic route can be proposed. A common strategy involves the functionalization of a pre-existing indole core.
Proposed Synthetic Pathway
A potential synthetic route could start from a suitable precursor, such as a protected 4-bromo-6-iodo-indole. The cyanation of the 6-position could then be achieved through a palladium-catalyzed cross-coupling reaction, a common method for introducing cyano groups onto aromatic rings.
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol for Palladium-Catalyzed Cyanation
-
Reaction Setup: A dried Schlenk flask is charged with the protected 4-bromo-6-iodo-indole, zinc cyanide (Zn(CN)₂), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Solvent: Anhydrous, degassed dimethylformamide (DMF) is added as the solvent.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Potential Biological Activity and Therapeutic Relevance
While no specific biological activities have been reported for this compound, the broader class of substituted bromoindoles and indole carbonitriles has shown significant promise in various therapeutic areas.
Structure-Activity Relationship Insights
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.
-
Bromo-substitution: The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving membrane permeability. It can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding affinity.
-
Carbonitrile Group: The cyano group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its linear geometry can influence the overall shape and binding conformation of the molecule. It is also a common feature in many kinase inhibitors.
Potential as Kinase Inhibitors
Many indole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The azaindole scaffold, a bioisostere of indole, has been extensively explored for the development of kinase inhibitors targeting enzymes like c-Met, AAK1, ALK, and PI3K[1][2][3]. Given the structural similarities, this compound could potentially exhibit inhibitory activity against one or more kinases.
Caption: Potential mechanism of action as a kinase inhibitor.
Experimental Workflow for Drug Discovery
The discovery and development of a novel compound like this compound would typically follow a structured workflow.
Caption: A general workflow for the discovery and development of a novel therapeutic agent.
Conclusion
This compound represents an intriguing yet underexplored molecule within the vast chemical space of indole derivatives. While direct experimental data is currently lacking, the analysis of related compounds suggests its potential as a valuable building block in the design of novel therapeutic agents, particularly in the realm of kinase inhibition for oncology. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its chemical properties and therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this and similar novel chemical entities.
References
Physical and chemical properties of 4-Bromo-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-1H-indole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information on closely related analogs, particularly 4-bromoindole, to provide a predictive and comparative analysis.
Core Properties and Identification
This compound is a substituted indole featuring a bromine atom at the 4-position and a nitrile group at the 6-position. These functional groups are expected to significantly influence its electronic properties, reactivity, and potential biological activity.
Table 1: Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 374633-29-1[1][2][3] |
| Molecular Formula | C₉H₅BrN₂[1][2][4] |
| Molecular Weight | 221.06 g/mol |
| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)C#N)Br[1][4] |
| InChI | InChI=1S/C9H5BrN2/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-4,12H[4] |
| InChIKey | LIXMZLHXLYDHRO-UHFFFAOYSA-N[4] |
Physical and Chemical Properties
Table 2: Comparison of Physical Properties
| Property | This compound (Predicted/Supplier Data) | 4-Bromo-1H-indole (Experimental Data) |
| Appearance | - | Slightly pale yellow to yellow-green to brown to black liquid or semi-solid[5] |
| Boiling Point | 379.8±22.0 °C (Predicted)[2] | 283-285 °C (lit.)[6] |
| Melting Point | - | - |
| Density | 1.74 (Predicted)[2] | 1.563 g/mL at 25 °C (lit.)[6] |
| Solubility | - | - |
| pKa | 14.24±0.30 (Predicted)[2] | - |
| Storage | Keep in dark place, Sealed in dry, Room Temperature[2] | Keep in dark place, sealed in dry, room temperature[5] |
Spectral Data (Predicted)
No experimental spectra for this compound are publicly available. The following are predicted key spectral features based on its structure:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with chemical shifts influenced by the electron-withdrawing effects of the bromo and cyano groups. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The carbons attached to the bromine and within the aromatic system will also show predictable shifts.
-
IR Spectroscopy: The infrared spectrum should exhibit a sharp, strong absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. A broad peak in the region of 3200-3500 cm⁻¹ would be indicative of the N-H stretch of the indole ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. PubChemLite provides predicted collision cross-section (CCS) values for various adducts, which can aid in its identification in mass spectrometry-based screening.[4]
Table 3: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 220.97089 | 139.3 |
| [M+Na]⁺ | 242.95283 | 155.5 |
| [M-H]⁻ | 218.95633 | 142.6 |
| [M+NH₄]⁺ | 237.99743 | 160.1 |
| [M+K]⁺ | 258.92677 | 141.7 |
| [M+H-H₂O]⁺ | 202.96087 | 132.6 |
| [M+HCOO]⁻ | 264.96181 | 159.3 |
| [M+CH₃COO]⁻ | 278.97746 | 153.4 |
| Data from PubChemLite[4] |
Experimental Protocols
Proposed Synthesis
While a specific, validated synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established indole chemistry. A common method for introducing a cyano group to an aromatic ring is through the cyanation of a bromo-substituted precursor.
One potential synthetic pathway involves the palladium-catalyzed cyanation of a dibromoindole precursor.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To an oven-dried Schlenk flask, add 4,6-dibromo-1H-indole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Degassing: Add anhydrous DMF and degas the mixture with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
This protocol is based on a general method for the cyanation of 4-bromoindole and would require optimization for the specific substrate.[7]
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups.
Caption: Potential reaction pathways for this compound.
-
N-H Acidity: The indole N-H is weakly acidic and can be deprotonated with a suitable base for subsequent N-alkylation or N-arylation reactions.
-
C-Br Bond: The bromine atom at the C4 position is susceptible to various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents.
-
Nitrile Group: The cyano group can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing further avenues for functionalization.
The unique substitution pattern of this compound makes it a potentially valuable building block in the synthesis of complex heterocyclic molecules. The related compound, 4-bromoindole, has been studied for its potential as a GSK-3 inhibitor, suggesting that derivatives such as this compound could be of interest in drug discovery programs targeting kinases and other enzymes.[8]
Safety Information
Specific safety data for this compound is not available. However, based on the data for 4-bromoindole, it should be handled with care.
General Precautions:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a promising but currently understudied chemical entity. This guide has compiled the available information and provided a predictive framework for its physical and chemical properties, reactivity, and potential applications. Further experimental investigation is necessary to fully characterize this compound and unlock its potential in various scientific disciplines. The provided hypothetical experimental protocols and logical diagrams offer a starting point for researchers interested in exploring the chemistry of this versatile indole derivative.
References
- 1. labshake.com [labshake.com]
- 2. 4-BROMO-6-CYANOINDOLE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 4-BROMO-6-CYANOINDOLE | 374633-29-1 [chemicalbook.com]
- 4. PubChemLite - this compound (C9H5BrN2) [pubchemlite.lcsb.uni.lu]
- 5. 4-Bromo-1H-indole | 52488-36-5 [sigmaaldrich.com]
- 6. 4-Bromoindole 96 52488-36-5 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. goldbio.com [goldbio.com]
Spectroscopic and Synthetic Blueprint of 4-Bromo-1H-indole-6-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic and synthetic aspects of the novel heterocyclic compound, 4-Bromo-1H-indole-6-carbonitrile. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data—specifically ¹H NMR, ¹³C NMR, and IR spectra—for this compound are not publicly available at the time of this report. Similarly, a specific, detailed experimental protocol for its synthesis has not been published in readily accessible literature. This guide, therefore, provides predicted mass spectrometry data, outlines general experimental protocols for acquiring the necessary spectroscopic data, and presents a logical synthetic workflow. The included diagrams, rendered in DOT language, offer a clear visual representation of the proposed experimental and characterization processes. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of this compound and its analogs.
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The unique electronic properties of the indole ring system, coupled with the diverse functionalities that can be introduced at various positions, make it a versatile template for drug design. The target molecule, this compound, incorporates a bromine atom and a nitrile group, both of which are synthetically versatile and can influence the molecule's biological activity. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the nitrile group is a known pharmacophore and can be converted into other functional groups.
Due to the novelty of this specific substitution pattern, a detailed public record of its spectroscopic properties and synthesis is not yet available. This guide aims to bridge this gap by providing a predictive and methodological framework for researchers.
Predicted Spectroscopic Data
While experimental data is not available, predicted mass spectrometry data provides foundational information for the characterization of this compound.
Mass Spectrometry
Predicted mass spectrometry data for C₉H₅BrN₂ has been calculated and is presented in Table 1[1]. This data is crucial for confirming the molecular weight and isotopic distribution pattern during experimental analysis.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 220.97089 |
| [M+Na]⁺ | 242.95283 |
| [M-H]⁻ | 218.95633 |
| [M]⁺ | 219.96306 |
| [M]⁻ | 219.96416 |
| Table 1: Predicted m/z values for various adducts of this compound. |
Proposed Experimental Protocols
The following sections detail generalized, yet robust, protocols for the synthesis and spectroscopic characterization of this compound. These protocols are based on standard methodologies for similar indole derivatives.
Proposed Synthetic Pathway
A plausible synthetic route to this compound could involve a multi-step sequence starting from a suitably substituted aniline or nitrobenzene derivative. A generalized workflow is depicted in the following diagram.
Caption: Proposed Synthetic Workflow for this compound.
Spectroscopic Characterization Workflow
Once synthesized, the compound would undergo a series of spectroscopic analyses to confirm its structure and purity.
Caption: General Workflow for Purification and Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.3.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton pulse sequence.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
3.3.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample as prepared for ¹H NMR.
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: ~250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to confirm the exact mass and elemental composition.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Acquire spectra in both positive and negative ion modes to observe different adducts.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples.
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹. Key expected vibrations would include N-H stretching of the indole, C≡N stretching of the nitrile, and C-Br stretching, as well as aromatic C-H and C=C stretching.
Conclusion
While specific experimental data for this compound remains elusive in the current body of scientific literature, this guide provides a comprehensive framework for its synthesis and characterization. The predicted mass spectrometry data offers a starting point for analysis. The detailed, generalized protocols for NMR, MS, and IR spectroscopy, along with the proposed synthetic and characterization workflows, are designed to empower researchers to confidently approach the preparation and confirmation of this novel compound. The availability of this foundational information is anticipated to accelerate research into the potential applications of this compound in drug discovery and materials science.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for 4-Bromo-1H-indole-6-carbonitrile is summarized in the table below. These predictions are based on established substituent effects on the indole ring system, drawing comparisons from the known spectra of related indole derivatives. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (NH) | 8.3 - 8.6 | br s | - |
| H2 | 7.4 - 7.6 | t | ~2.5 |
| H3 | 6.6 - 6.8 | t | ~2.5 |
| H5 | 7.7 - 7.9 | d | ~1.5 |
| H7 | 7.9 - 8.1 | d | ~1.5 |
Note on Predictions: The bromine atom at the C4 position is expected to deshield the neighboring H5 proton. The electron-withdrawing nitrile group at the C6 position will significantly deshield the adjacent H5 and H7 protons. The pyrrole protons, H2 and H3, are anticipated to show minimal changes compared to the parent indole structure. The N-H proton is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
Molecular Structure and Proton Numbering
The structure of this compound with the standard IUPAC numbering for the indole ring is presented below. This numbering is used for the assignment of the predicted ¹H NMR signals.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
Materials:
-
Indole-6-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve indole-6-carbonitrile (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution. The addition should be slow to control the reaction temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
¹H NMR Spectroscopy Protocol
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal standard (e.g., Tetramethylsilane - TMS).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard if the solvent does not already contain it.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
-
Pulse angle: 90°
-
Spectral width: sufficient to cover the expected chemical shift range (e.g., -2 to 12 ppm).
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of the ¹H NMR spectrum of a novel compound like this compound.
Caption: Workflow for ¹H NMR spectral analysis.
In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive literature search did not yield publicly available experimental ¹³C NMR data for 4-Bromo-1H-indole-6-carbonitrile. The data presented in this guide is based on computational prediction and established principles of NMR spectroscopy for substituted indole derivatives. This document serves as a practical guide for researchers undertaking the analysis of this, or structurally similar, compounds.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules. For complex heterocyclic scaffolds such as this compound, a compound of interest in medicinal chemistry and drug development, ¹³C NMR provides invaluable information. It reveals the number of non-equivalent carbon atoms and offers insights into their electronic environment, which is heavily influenced by the indole ring system and its substituents.
This guide provides a detailed protocol for acquiring and analyzing the ¹³C NMR spectrum of this compound. It includes the predicted chemical shifts, a general experimental methodology, and a logical workflow for analysis.
Molecular Structure and Predicted ¹³C NMR Data
The first step in any NMR analysis is to understand the molecular structure and number the carbon atoms for signal assignment.
Predicted ¹³C NMR Chemical Shifts
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. The electron-withdrawing nature of the bromine atom at C4 and the nitrile group at C6, combined with the aromaticity of the indole ring, significantly influences the spectrum.
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in CDCl₃, calculated using established computational algorithms. These values provide a baseline for experimental data analysis.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes on Substituent Effects |
| C2 | ~125.0 | Pyrrole-like environment. |
| C3 | ~103.0 | Pyrrole-like environment, shielded. |
| C3a | ~128.5 | Bridgehead carbon. |
| C4 | ~114.0 | Directly attached to electronegative Br, causing a downfield shift relative to an unsubstituted C4, but shielding from the heavy atom effect is also possible. |
| C5 | ~123.0 | Influenced by adjacent bromo and cyano groups. |
| C6 | ~108.0 | Carbon bearing the electron-withdrawing nitrile group. |
| C7 | ~122.0 | Aromatic carbon. |
| C7a | ~136.0 | Bridgehead carbon, adjacent to N1. |
| C≡N | ~118.0 | Characteristic shift for a nitrile carbon.[1] |
Experimental Protocol: ¹³C NMR Data Acquisition
This section provides a generalized, robust protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of an indole derivative.
Sample Preparation
-
Massing: Accurately weigh approximately 15-25 mg of the this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a 5 mm NMR tube.
NMR Spectrometer Parameters
The following parameters are typical for a 400 or 500 MHz NMR spectrometer and may require optimization based on the specific instrument and sample concentration.
-
Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments) should be used.
-
Spectral Width (SW): Set to approximately 220-240 ppm, centered around 110-120 ppm to encompass the full range of expected carbon signals.
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, which is crucial for accurate integration of quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a significant number of scans is required. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform.
-
Phasing: Carefully phase the resulting spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
Logical Workflow for Analysis
A systematic workflow is essential for the accurate interpretation of the ¹³C NMR spectrum and the confirmation of the molecular structure.
This workflow outlines the critical stages from sample handling to the final structural verification. For complex molecules or ambiguous signals, further experiments such as Distortionless Enhancement by Polarization Transfer (DEPT-90, DEPT-135) or two-dimensional NMR techniques (HSQC, HMBC) are highly recommended to definitively assign each carbon signal.
References
Mass Spectrometry of 4-Bromo-1H-indole-6-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-1H-indole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the predicted fragmentation patterns, presents quantitative data for expected ions, and details experimental protocols for its analysis.
Molecular and Isotopic Information
This compound has a molecular formula of C₉H₅BrN₂ and a monoisotopic mass of 219.9640 Da. The presence of a bromine atom is a key feature in its mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge units (M+ and M+2).
Predicted Mass Spectra Data
The following tables summarize the expected quantitative data for the molecular ion and key fragments of this compound under common mass spectrometry conditions.
Table 1: Predicted m/z Values for Molecular Ion Species
| Ion Species | Formula | Monoisotopic Mass (Da) | Predicted m/z | Notes |
| [M]⁺˙ | C₉H₅⁷⁹BrN₂⁺˙ | 219.9640 | 219.96 | Molecular ion with ⁷⁹Br |
| [M+2]⁺˙ | C₉H₅⁸¹BrN₂⁺˙ | 221.9620 | 221.96 | Molecular ion with ⁸¹Br |
| [M+H]⁺ | C₉H₆⁷⁹BrN₂⁺ | 220.9718 | 220.97 | Protonated molecule with ⁷⁹Br |
| [M+H+2]⁺ | C₉H₆⁸¹BrN₂⁺ | 222.9698 | 222.97 | Protonated molecule with ⁸¹Br |
| [M+Na]⁺ | C₉H₅⁷⁹BrN₂Na⁺ | 242.9538 | 242.95 | Sodiated adduct with ⁷⁹Br |
| [M+Na+2]⁺ | C₉H₅⁸¹BrN₂Na⁺ | 244.9517 | 244.95 | Sodiated adduct with ⁸¹Br |
Table 2: Predicted Key Fragments in Electron Ionization (EI) Mass Spectrometry
| Fragment Ion | Proposed Formula | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Neutral Loss |
| [M-Br]⁺ | C₉H₅N₂⁺ | 141.0453 | - | ·Br |
| [M-HCN]⁺˙ | C₈H₄BrN⁺˙ | 192.9531 | 194.9510 | HCN |
| [M-Br-HCN]⁺ | C₈H₄N⁺ | 114.0344 | - | ·Br, HCN |
| [C₇H₄N]⁺ | C₇H₄N⁺ | 102.0344 | - | ·Br, C₂HN |
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to be directed by the key functional groups: the indole ring, the bromine atom, and the nitrile group. The proposed pathway under Electron Ionization (EI) is as follows:
-
Initial Ionization: The molecule is ionized to form the molecular ion radical cation, [C₉H₅BrN₂]⁺˙, which will exhibit the characteristic 1:1 isotopic pattern at m/z 220 and 222.
-
Loss of a Bromine Radical: A primary fragmentation step is the cleavage of the C-Br bond, which is relatively weak, leading to the loss of a bromine radical (·Br). This results in a fragment ion at m/z 141.
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the indole ring system is the elimination of a neutral molecule of hydrogen cyanide (HCN). This can occur from the molecular ion to produce a fragment at m/z 193/195.
-
Sequential Fragmentation: The initial fragments can undergo further fragmentation. For instance, the [M-Br]⁺ ion can lose HCN to yield a fragment at m/z 114.
The proposed fragmentation pathway is visualized in the following diagram:
Experimental Protocols
The following are detailed protocols for the mass spectrometric analysis of this compound.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol, acetonitrile, or a mixture thereof, to create a 1 mg/mL stock solution.
-
Working Solution for Direct Infusion (ESI): Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.
-
Sample for GC-MS (EI): Dilute the stock solution with a volatile solvent compatible with the GC system (e.g., dichloromethane or ethyl acetate) to a final concentration of 10-100 µg/mL.
Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)
This method is suitable for obtaining accurate mass measurement and for tandem MS (MS/MS) experiments to confirm fragmentation patterns.
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Mass Range: m/z 50 - 500.
-
Collision Energy (for MS/MS): Ramp from 10 - 40 eV to observe the fragmentation profile.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is ideal for observing the fragmentation pattern resulting from electron ionization.
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40 - 400.
Experimental Workflow
The general workflow for the mass spectrometric analysis of a synthesized compound like this compound is depicted below.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and practical protocols for its analysis. Researchers are encouraged to optimize the experimental parameters based on their specific instrumentation and analytical goals.
Infrared Spectroscopy of 4-Bromo-1H-indole-6-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 4-Bromo-1H-indole-6-carbonitrile. Although direct experimental spectral data for this specific compound is not widely available in public databases, this document outlines the expected vibrational frequencies based on its functional groups. Furthermore, it details a comprehensive experimental protocol for acquiring a high-quality ATR-FTIR spectrum of the compound, enabling researchers to perform their own analysis.
Predicted Infrared Absorption Data
The structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include the indole N-H bond, the nitrile (C≡N) triple bond, the aromatic ring system (C-H and C=C bonds), and the carbon-bromine (C-Br) bond. The expected wavenumber ranges for the vibrational modes of these groups are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Indole N-H | Stretching | 3500 - 3300 | Medium, Broad |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Nitrile (C≡N) | Stretching | 2260 - 2220 | Medium, Sharp |
| Aromatic C=C | Ring Stretching | 1625 - 1440 | Medium to Weak |
| Aromatic C-H | Out-of-plane Bending | 900 - 680 | Strong |
| Carbon-Bromine (C-Br) | Stretching | Below 600 | Medium to Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a versatile sampling technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation. The following protocol outlines the steps for acquiring the FTIR spectrum of solid this compound.
I. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
This compound (solid sample).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
-
Lint-free wipes.
II. Sample Preparation
-
Ensure the ATR crystal surface is clean. Clean the crystal by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.
III. Sample Analysis
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.
-
Acquire the infrared spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) should be co-added to ensure a good signal-to-noise ratio.
-
After data acquisition, release the pressure arm and carefully remove the sample from the crystal surface using a spatula.
-
Clean the ATR crystal thoroughly with a solvent-soaked lint-free wipe to remove any sample residue.
IV. Data Processing and Interpretation
-
The acquired spectrum should be automatically background-corrected by the spectrometer software.
-
Perform any necessary baseline corrections and, if needed, an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Identify and label the significant absorption peaks in the spectrum.
-
Compare the observed peak positions with the expected vibrational frequencies for the functional groups of this compound to confirm the compound's identity and purity.
Visualizing the Process and Molecular Structure
To further clarify the experimental workflow and the relationship between the molecular structure and its expected spectral features, the following diagrams are provided.
Caption: Experimental workflow for ATR-FTIR analysis.
Caption: Functional groups and their expected IR regions.
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Bromo-1H-indole-6-carbonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental data on the biological activity of 4-Bromo-1H-indole-6-carbonitrile is not extensively documented in publicly available literature, a comprehensive analysis of structurally related bromo-indole and indole-carbonitrile derivatives provides a strong basis for predicting its potential therapeutic applications. This technical guide synthesizes the existing research on analogous compounds to infer the probable biological activities, mechanisms of action, and relevant experimental protocols for this compound. The primary anticipated activities for this compound are in the realms of anticancer and enzyme inhibition , areas where indole derivatives have shown significant promise. This document provides detailed experimental methodologies and summarizes key quantitative data to guide future research and drug discovery efforts centered on this and related molecular scaffolds.
Inferred Biological Activities
The biological activities of indole derivatives are significantly influenced by the nature and position of their substituents. The presence of a bromine atom and a carbonitrile group on the indole scaffold of this compound suggests a likelihood of specific biological interactions.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of bromo-indole derivatives. The position of the bromine atom on the indole ring is a critical determinant of cytotoxic efficacy. Research on various brominated indoles suggests that substitutions at positions 4, 5, and 6 can lead to significant anti-proliferative effects against a range of cancer cell lines. For instance, some bromoindole analogs have demonstrated the ability to inhibit tubulin polymerization, a key mechanism for disrupting cell division in cancerous cells[1].
The carbonitrile group, a versatile pharmacophore, can also contribute significantly to the anticancer potential of a molecule. It can participate in hydrogen bonding interactions with biological targets and can also serve as a Michael acceptor, enabling covalent interactions with key proteins in cancer-related pathways.
Enzyme Inhibition
Indole-based compounds are well-recognized as inhibitors of various enzymes crucial in disease progression. The electron-withdrawing nature of the bromine and carbonitrile substituents in this compound suggests its potential to interact with the active sites of various enzymes.
-
Kinase Inhibition: Many indole derivatives are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The indole scaffold can mimic the adenine region of ATP, competing for the enzyme's binding site.
-
Other Enzyme Targets: The broader class of indole derivatives has shown inhibitory activity against other enzymes such as cholinesterases and carbonic anhydrases. The specific enzyme targets for this compound would need to be determined experimentally.
Quantitative Data on Analogous Compounds
To provide a quantitative perspective, the following tables summarize the biological activities of structurally related bromo-indole and indole-carbonitrile derivatives.
Table 1: Anticancer Activity of Bromo-Indole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-indole Derivative | Human Colorectal Carcinoma (HCT116) | 6.43 ± 0.72 | [2] |
| 5-Bromo-indole Derivative | Human Lung Adenocarcinoma (A549) | 9.62 ± 1.14 | [2] |
| 5-Bromo-indole Derivative | Human Melanoma (A375) | 8.07 ± 1.36 | [2] |
| 6-Bromoindole | RAW264.7 Macrophages (NO Inhibition) | 150.01 | [3] |
| 6-Bromoisatin | RAW264.7 Macrophages (NO Inhibition) | 122.65 | [3] |
Table 2: Enzyme Inhibitory Activity of Indole Derivatives
| Compound/Derivative | Enzyme Target | IC50 (nM) | Reference |
| Indole-2-one Derivative | BRD4 (BD1) | 19 | [4] |
| Indole-2-one Derivative | BRD4 (BD2) | 28 | [4] |
| Indoloquinoline Bromo-derivative | Acetylcholinesterase (human) | 868 | |
| Indoloquinoline Bromo-derivative | Butyrylcholinesterase (equine serum) | 770 | |
| Indole-based Benzenesulfonamide | Carbonic Anhydrase II | 5.9 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in a complete culture medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
-
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
In a 96-well plate, add the test compound, the kinase, and the substrate/ATP mixture.
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative inhibition of a generic kinase signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.
Conclusion and Future Directions
Based on the extensive literature on analogous compounds, this compound emerges as a promising candidate for investigation as an anticancer agent and an enzyme inhibitor. The structure-activity relationships of related bromo-indoles and indole-carbonitriles suggest that the specific substitution pattern of the target compound could confer potent biological activity.
Future research should focus on the synthesis and in vitro evaluation of this compound to empirically validate these inferred activities. Initial screening should include a panel of diverse cancer cell lines to assess its cytotoxic profile and a broad range of enzyme assays to identify specific molecular targets. Subsequent studies should aim to elucidate the precise mechanism of action, including its effects on cell cycle progression, apoptosis, and specific signaling pathways. The detailed protocols and comparative data presented in this guide provide a solid framework for initiating such investigations and unlocking the full therapeutic potential of this and related indole derivatives.
References
- 1. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Potential Therapeutic Targets of 4-Bromo-Indole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic targets of 4-bromo-indole derivatives. The unique chemical properties imparted by the bromine substitution at the 4-position of the indole ring make these compounds a versatile scaffold in drug discovery, with demonstrated activity in oncology, infectious diseases, and neurology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a valuable resource for researchers in the field.
Core Therapeutic Areas and Molecular Targets
4-Bromo-indole derivatives have emerged as promising modulators of several key biological pathways implicated in a range of diseases. The primary areas of therapeutic interest include oncology, infectious diseases, and neurological disorders.
Anticancer Activity
The anticancer potential of 4-bromo-indole derivatives stems from their ability to interact with multiple targets crucial for cancer cell proliferation, survival, and gene expression.
-
Bromodomain and Extra-Terminal (BET) Proteins (BRD4): As epigenetic readers, BET proteins, particularly BRD4, play a critical role in the transcription of key oncogenes like c-Myc. 4-Bromo-indole derivatives have been investigated as inhibitors of the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2), thereby downregulating oncogenic transcription programs.
-
Glycogen Synthase Kinase 3 (GSK-3): This serine/threonine kinase is a key regulator in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are often dysregulated in cancer. Inhibition of GSK-3 by 4-bromo-indole derivatives can lead to reduced cell proliferation and induction of apoptosis.
-
Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a critical mediator of inflammatory responses and cell survival, and its constitutive activation is a hallmark of many cancers. Certain 4-bromo-indole derivatives have been shown to inhibit NF-κB activation, leading to the suppression of pro-inflammatory cytokines and survival factors.
-
Receptor Tyrosine Kinases (e.g., VEGFR-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Some bromo-indole derivatives have been designed to target the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity.
Antimicrobial Activity
The indole scaffold is a common motif in molecules with antimicrobial properties. The addition of a bromine atom at the 4-position can enhance this activity. 4-Bromo-indole derivatives have shown efficacy against a range of bacterial pathogens, including drug-resistant strains. Their mechanism of action is often multifactorial, involving disruption of the bacterial cell membrane, inhibition of biofilm formation, and interference with quorum sensing pathways.
Neurological Activity
The structural similarity of the indole nucleus to endogenous neurotransmitters like serotonin has prompted the investigation of 4-bromo-indole derivatives as modulators of neurological targets.
-
Serotonin and Dopamine Receptors: Derivatives of bromo-indoles have been shown to bind to various serotonin (5-HT) and dopamine (D2) receptor subtypes. This suggests their potential for the development of novel therapeutics for a range of neurological and psychiatric conditions, including depression, anxiety, and psychosis. The specific effects (agonist, antagonist, or partial agonist) depend on the detailed structure of the derivative.
-
Glycogen Synthase Kinase 3 (GSK-3): As mentioned in the context of cancer, GSK-3 is also a key target in neurodegenerative diseases such as Alzheimer's disease, where it is implicated in the hyperphosphorylation of tau protein. Inhibition of GSK-3 by 4-bromo-indole derivatives is therefore a promising therapeutic strategy.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro activity of various bromo-indole derivatives against their respective targets. It is important to note that the position of the bromine atom and other substitutions on the indole ring significantly influence the activity.
Table 1: Anticancer Activity of Bromo-Indole Derivatives
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Indole-2-one derivative (12j) | BRD4 (BD1/BD2) | HT-29 (colon) | 4.75 | [1] |
| Indole-2-one derivative (12j) | BRD4 (BD1/BD2) | HL-60 (leukemia) | 1.35 | [1] |
| Indole-2-one derivative (21r) | BRD4 (BD1) | - | 0.041 | [2] |
| Indole-2-one derivative (21r) | BRD4 (BD2) | - | 0.313 | [2] |
| Indole-2-one derivative (21r) | Anti-proliferative | HL-60 (leukemia) | 4.64 | [2] |
| Indole-2-one derivative (21r) | Anti-proliferative | MV-4-11 (leukemia) | 0.78 | [2] |
| 5-Bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | VEGFR-2 | HepG2 (liver) | 14.3 | [3] |
| 3-(Benzisoxazolyl)-4-(5-bromo-indolyl)-maleimide (7c) | GSK-3β | - | 0.0102 | [4] |
| 3-(Benzisoxazolyl)-4-(indolyl)-maleimide (7h) | GSK-3β | - | 0.1377 | [4] |
Table 2: Antimicrobial Activity of Bromo-Indole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 4-Bromo-6-chloroindole | Staphylococcus aureus | 20-50 | [5] |
| 6-Bromo-4-iodoindole | Staphylococcus aureus | 20-30 | [5] |
| 6-Bromoindole | Acinetobacter baumannii (XDR) | 64 | [6] |
Table 3: Neurological Target Binding of Bromo-Indole Derivatives
| Compound | Target | Ki (nM) | Reference |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT1A Receptor | 130 | [7] |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT1B Receptor | 83 | [7] |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT2A Receptor | 110 | [7] |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT6 Receptor | 98 | [7] |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT7 Receptor | 230 | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by 4-bromo-indole derivatives and a general experimental workflow for inhibitor screening.
Signaling Pathway Diagrams
References
- 1. Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Ascendancy of Bromoindoles: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged motif in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. The strategic introduction of bromine atoms to this heterocyclic core has given rise to a burgeoning class of compounds—bromoindoles—with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of novel bromoindoles, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and synthetic workflows to empower researchers in the field of drug development.
The Growing Significance of Bromoindoles in Drug Discovery
Bromoindoles have emerged as critical intermediates and bioactive molecules in their own right, demonstrating significant potential in oncology, infectious diseases, and neurology. The presence of the bromine atom can profoundly influence the physicochemical properties of the indole ring, enhancing binding affinities to biological targets, improving pharmacokinetic profiles, and providing a reactive handle for further synthetic diversification.
Notably, various bromoindole derivatives have shown potent inhibitory activity against key cellular targets. For instance, 5-bromoindole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Glycogen Synthase Kinase 3 (GSK-3), both of which are implicated in cancer and other diseases.[1][2] The diverse biological landscape of bromoindoles underscores their importance as a versatile platform for the design and synthesis of next-generation therapeutics.
Synthetic Strategies for Novel Bromoindoles
The synthesis of bromoindoles can be achieved through a variety of methods, ranging from direct bromination of the indole nucleus to more complex multi-step sequences. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Electrophilic Bromination
Direct bromination of the indole core is a common approach, though it can sometimes lead to a mixture of products due to the reactive nature of the indole ring. Careful control of reaction conditions, including the choice of brominating agent and solvent, is crucial for achieving regioselectivity.
Multi-step Synthesis from Indole
A frequently employed strategy for the synthesis of 5-bromoindole involves a multi-step sequence starting from indole. This method provides greater control over the position of bromination.[3][4][5]
Experimental Protocols
Synthesis of 5-Bromoindole from Indole
This protocol outlines a three-step synthesis of 5-bromoindole starting from indole.
Step 1: Synthesis of 2-Sodium Sulfonate-Indole (Intermediate I)
-
Dissolve 7.2g of indole in 80ml of ethanol.
-
Add 52g of a 27% aqueous solution of sodium bisulfite dropwise to the indole solution.
-
Stir the reaction mixture at 25°C for 17 hours.
-
Filter the reaction solution, wash the solid with a suitable solvent, and dry to obtain Intermediate I.[4]
Step 2: Synthesis of 2-Sodium Sulfonate-1-acetylindole (Intermediate II)
-
Mix 6g of Intermediate I with 24g of acetic anhydride.
-
Heat the mixture to 72°C and maintain for 3 hours.
-
Add 7g of ethyl acetate and continue the reaction for another 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter, wash, and dry the solid to obtain Intermediate II.[4]
Step 3: Synthesis of 5-Bromoindole
-
Dissolve 4.8g of Intermediate II in 44g of water.
-
Cool the solution to 0°C and add 5.9g of bromine dropwise, maintaining the temperature below 5°C.
-
Keep the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for another hour.
-
Add 22g of a 5.4% aqueous solution of sodium bisulfite.
-
Add 6g of a 50% aqueous solution of sodium hydroxide and reflux the mixture for 15 hours.
-
Cool the reaction solution to allow for crystallization.
-
Filter the crystals, wash, and dry to obtain 5-bromoindole.[4]
Synthesis of 6-Bromoindole Derivatives
A method for preparing tertiary butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamate, an important medicinal intermediate, starting from 6-bromoindole.[6]
Step 1: Friedel-Crafts Reaction
-
Add 40g of 6-bromoindole to 450ml of anhydrous methylene chloride.
-
Add 15g of aluminum chloride, followed by 60g of oxalyl chloride.
-
Reflux the mixture for 2 hours.
-
Cool to room temperature, add water, and separate the organic layer.
-
Dry and concentrate the organic layer. Purify the residue to obtain 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.[6]
Subsequent steps of amidation, reduction, and t-butyloxycarbonyl protection are performed to yield the final product.[6]
Quantitative Biological Data of Novel Bromoindoles
The therapeutic potential of novel bromoindoles is underscored by their potent activity in various biological assays. The following tables summarize key quantitative data for selected compounds.
| Compound Class | Target Cell Line | IC50 Value (µM) | Reference |
| 2-Phenylindole derivatives | Murine melanoma (B16F10) | 23.81 - 60.11 | [7] |
| 2-Phenylindole derivatives | Human breast cancer (MDA-MB-231) | 16.18 - 92.73 | [7] |
| Spirooxindole-based N-alkylated maleimides | Human breast cancer (MCF-7) | 3.88 - 5.83 | [8] |
| Spirooxindole-based N-alkylated maleimides | Human breast cancer (MDA-MB-231) | 17.897 | [8] |
| Indole-oxadiazole coupled derivatives | Human breast cancer (MCF-7) | 2.16 - 21.43 | [8] |
| Indole-oxadiazole coupled derivatives | Human breast cancer (MDA-MB-231) | 8.33 - 61.61 | [8] |
| Indole-oxadiazole coupled derivatives (EGFR inhibition) | - | 0.203 - 0.311 | [8] |
| Benzimidazole-triazole chalcone derivatives | Prostatic carcinoma (PC3) | 5.64 | [9] |
| Table 1: Anticancer Activity of Bromoindole Derivatives. |
| Compound Class | Bacterial Strain | MIC Value (µg/mL) | Reference |
| Multi-halogenated indoles | Staphylococcus aureus ATCC 6538 | 20 - >1000 | [10] |
| 4-Bromo-6-chloroindole | S. aureus (various strains) | 20 - 50 | [10] |
| 6-Bromo-4-iodoindole | S. aureus (various strains) | 20 - 50 | [10] |
| 5-Bromoindole 3-7-3 analogue | S. aureus ATCC 25923 | 12.5 | [11] |
| 5-Bromoindole 3-7-3 analogue | Pseudomonas aeruginosa ATCC 27853 | 100 | [11] |
| Table 2: Antimicrobial Activity of Bromoindole Derivatives. |
| Compound Class | Virus | EC50 Value (µM) | Reference |
| 4-bromoaniline analog | HIV-1 | 8.7 | [12] |
| N-benzoyl analog | HCV | 1.16 | [12] |
| N-acetyl analog | HCV | 0.98 | [12] |
| 4-fluorophenyl ring-appended indole derivative | HCV | 1.02 | [12] |
| 3-fluorophenyl analog | HCV | 0.92 | [12] |
| N-methylbenzamide analogue | RSV | 0.89 | [13] |
| N,N-diethylbenzamide analogue | RSV | 0.47 | [13] |
| Table 3: Antiviral Activity of Bromoindole Derivatives. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways targeted by bromoindoles and the workflows for their synthesis is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these key aspects.
Signaling Pathways
Experimental Workflows
Conclusion and Future Directions
The discovery and synthesis of novel bromoindoles represent a vibrant and highly promising area of research in medicinal chemistry. The versatility of the bromoindole scaffold, coupled with the diverse synthetic methodologies available for its modification, provides a fertile ground for the development of new therapeutic agents. The data presented in this guide highlight the significant potential of bromoindoles in targeting a range of diseases.
Future research efforts should continue to focus on the design and synthesis of novel bromoindole derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial for optimizing these molecules for clinical development. Furthermore, the exploration of novel biological targets for bromoindoles will undoubtedly open up new avenues for therapeutic intervention. The continued collaboration between synthetic chemists, biologists, and pharmacologists will be paramount in translating the promise of bromoindoles into tangible clinical benefits.
References
- 1. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-substituted indoles through cyclization and demethylation of 2-alkynyldimethylanilines by ethanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 2,3-disubstituted indoles via a tandem reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Bromo-1H-indole-6-carbonitrile from 4-bromoindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, multi-step protocol for the synthesis of 4-Bromo-1H-indole-6-carbonitrile, a valuable building block in medicinal chemistry, starting from commercially available 4-bromoindole. The synthetic strategy involves a four-step sequence: (1) protection of the indole nitrogen with a tosyl group, (2) regioselective iodination at the C6 position, (3) palladium-catalyzed cyanation of the C6-iodo intermediate, and (4) deprotection of the tosyl group to yield the final product. This protocol is designed to provide researchers with a reliable method for the preparation of this important indole derivative.
Introduction
Indole scaffolds are privileged structures in a vast array of pharmacologically active compounds. The introduction of a cyano group into the indole nucleus provides a versatile synthetic handle for further molecular elaboration, as it can be readily converted into amines, amides, carboxylic acids, and tetrazoles. The target molecule, this compound, is of particular interest in drug discovery due to its potential for diverse functionalization at the bromine, nitrile, and indole nitrogen positions. This application note details a robust synthetic route to access this compound from 4-bromoindole.
Overall Synthetic Pathway
The synthesis of this compound from 4-bromoindole is accomplished through a four-step sequence as illustrated below.
Caption: Overall synthetic pathway for this compound.
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-1-tosyl-1H-indole
This step involves the protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group to prevent side reactions in subsequent steps.
Experimental Workflow:
Caption: Workflow for the N-Tosylation of 4-bromoindole.
Procedure:
-
To a solution of 4-bromoindole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.[1]
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in anhydrous DMF.[1]
-
Allow the reaction to warm to room temperature and stir for 12 hours or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 4-Bromo-1-tosyl-1H-indole.
Step 2: Synthesis of 4-Bromo-6-iodo-1-tosyl-1H-indole
This step introduces an iodine atom at the C6 position, which will be subsequently converted to the nitrile.
Procedure:
-
Dissolve 4-Bromo-1-tosyl-1H-indole (1.0 eq) in dichloromethane (CH2Cl2).
-
Add N-iodosuccinimide (NIS) (1.2 eq) to the solution.
-
Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (0.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford 4-Bromo-6-iodo-1-tosyl-1H-indole.
Step 3: Synthesis of 4-Bromo-1-tosyl-1H-indole-6-carbonitrile
A palladium-catalyzed cyanation reaction is employed to convert the C6-iodo group to a nitrile.
Procedure:
-
In a reaction vessel, combine 4-Bromo-6-iodo-1-tosyl-1H-indole (1.0 eq), palladium(II) acetate (Pd(OAc)2) (0.1 eq), and sodium carbonate (Na2CO3) (2.0 eq).
-
Add potassium ferrocyanide (K4[Fe(CN)6]) (0.5 eq) as the cyanide source.[2]
-
Add dimethylacetamide (DMA) as the solvent.
-
Degas the mixture and then heat to 120 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield 4-Bromo-1-tosyl-1H-indole-6-carbonitrile.
Step 4: Synthesis of this compound
The final step is the removal of the tosyl protecting group to yield the target compound.
Procedure:
-
Dissolve 4-Bromo-1-tosyl-1H-indole-6-carbonitrile (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and methanol.[3]
-
Add cesium carbonate (Cs2CO3) (3.0 eq) to the solution.[3]
-
Stir the mixture at room temperature until the reaction is complete (this can take up to 18 hours).[3]
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography to obtain this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Reactant | MW ( g/mol ) | Eq. | Product | MW ( g/mol ) | Theoretical Yield (g) |
| 1 | 4-Bromo-1H-indole | 196.04 | 1.0 | 4-Bromo-1-tosyl-1H-indole | 350.24 | - |
| p-Toluenesulfonyl chloride | 190.65 | 1.1 | ||||
| 2 | 4-Bromo-1-tosyl-1H-indole | 350.24 | 1.0 | 4-Bromo-6-iodo-1-tosyl-1H-indole | 476.14 | - |
| N-Iodosuccinimide | 224.98 | 1.2 | ||||
| 3 | 4-Bromo-6-iodo-1-tosyl-1H-indole | 476.14 | 1.0 | 4-Bromo-1-tosyl-1H-indole-6-carbonitrile | 375.25 | - |
| K4[Fe(CN)6] | 368.35 | 0.5 | ||||
| 4 | 4-Bromo-1-tosyl-1H-indole-6-carbonitrile | 375.25 | 1.0 | This compound | 221.05 | - |
| Cesium Carbonate | 325.82 | 3.0 |
Note: Theoretical yields are dependent on the starting scale of the reaction.
Conclusion
The multi-step synthesis outlined in this application note provides a comprehensive and practical guide for the preparation of this compound from 4-bromoindole. The protocol employs well-established chemical transformations, including nitrogen protection, regioselective halogenation, palladium-catalyzed cyanation, and deprotection. This detailed methodology will be a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient production of this versatile indole derivative for further investigation and application.
References
Synthesis of 4-Bromo-1H-indole-6-carbonitrile: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-Bromo-1H-indole-6-carbonitrile, a key intermediate in the development of various therapeutic agents. Two primary synthetic routes, the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis, are presented. The Leimgruber-Batcho approach, which proceeds through a nitrotoluene intermediate, is highlighted as a potentially more direct route, contingent on the successful synthesis of the key precursor, 4-bromo-2-methyl-5-nitrobenzonitrile. The Fischer indole synthesis offers an alternative pathway utilizing a substituted phenylhydrazine. This note includes detailed methodologies for the key transformations, a summary of quantitative data, and a visual representation of the proposed synthetic workflow.
Introduction
Indole derivatives are a critical class of heterocyclic compounds widely found in bioactive natural products and synthetic pharmaceuticals. The unique electronic and structural properties of the indole nucleus make it a privileged scaffold in medicinal chemistry. Specifically, the introduction of bromo and cyano functionalities at the 4- and 6-positions, respectively, provides valuable handles for further chemical modifications and can significantly influence the pharmacological profile of the resulting molecules. This compound is, therefore, a highly sought-after building block in drug discovery programs. This application note outlines two robust synthetic strategies for its preparation.
Synthetic Pathways
Two plausible synthetic routes for the preparation of this compound are detailed below.
1. Leimgruber-Batcho Indole Synthesis
This method involves the construction of the indole ring from an o-nitrotoluene derivative. The proposed pathway commences with the commercially available 4-bromo-2-methylbenzonitrile.
Caption: Leimgruber-Batcho Synthesis Workflow.
2. Fischer Indole Synthesis
This classical method for indole synthesis utilizes the reaction of a phenylhydrazine with an aldehyde or ketone. The proposed route would start from a suitably substituted aniline.
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed Leimgruber-Batcho synthesis of this compound.
Step 1: Nitration of 4-Bromo-2-methylbenzonitrile to yield 4-Bromo-2-methyl-5-nitrobenzonitrile
Materials:
-
4-Bromo-2-methylbenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-bromo-2-methylbenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Leimgruber-Batcho Synthesis of this compound
This protocol is adapted from the synthesis of 6-cyanoindole.[1]
Part A: Enamine Formation
Materials:
-
4-Bromo-2-methyl-5-nitrobenzonitrile
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Procedure:
-
To a stirred solution of 4-bromo-2-methyl-5-nitrobenzonitrile (1.0 eq) in DMF, add DMF-DMA (1.25 eq).
-
Heat the reaction mixture to 110 °C and stir for 3 hours. The solution will typically turn a dark red color.
-
After completion (monitored by TLC), cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Part B: Reductive Cyclization
Materials:
-
Crude Enamine Intermediate
-
Acetic Acid (AcOH)
-
Iron powder (Fe)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend the crude enamine intermediate in a mixture of acetic acid and water.
-
Add iron powder (excess) portion-wise while stirring vigorously.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| Nitration | 4-Bromo-2-methylbenzonitrile | 4-Bromo-2-methyl-5-nitrobenzonitrile | HNO₃, H₂SO₄ | - | - |
| Leimgruber-Batcho (Enamine) | 4-Bromo-2-methyl-5-nitrobenzonitrile | Enamine Intermediate | DMF-DMA, DMF | - | - |
| Leimgruber-Batcho (Cyclization) | Enamine Intermediate | This compound | Fe, AcOH | ~48[1] | >95 |
| Fischer Indole Synthesis | Substituted Phenylhydrazine | This compound | Aldehyde/Ketone, Acid catalyst | Variable | Variable |
Note: Yields are based on analogous reactions and may vary.
Conclusion
The synthesis of this compound can be effectively achieved through established indole synthesis methodologies. The Leimgruber-Batcho approach offers a potentially high-yielding route, provided the successful preparation of the key nitrated intermediate. The Fischer indole synthesis represents a viable alternative. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the synthesis of this and related indole derivatives for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
Application Note: Purification of 4-Bromo-1H-indole-6-carbonitrile by Column Chromatography
Abstract
This application note details a robust protocol for the purification of 4-Bromo-1H-indole-6-carbonitrile using silica gel column chromatography. Indole derivatives are a significant class of heterocyclic compounds widely employed in medicinal chemistry and drug development. Achieving high purity of these intermediates is crucial for the synthesis of active pharmaceutical ingredients and for reliable biological screening. The described method utilizes a standard stationary phase and a tunable mobile phase system to effectively separate the target compound from reaction byproducts and unreacted starting materials. This protocol is intended for researchers, scientists, and drug development professionals working with substituted indoles.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The presence of the bromo and cyano functionalities on the indole scaffold makes it a versatile intermediate for further chemical modifications. The purification of such indole derivatives can be challenging due to the potential for tailing on silica gel, a common issue arising from the interaction of the basic indole nitrogen with the acidic silica surface.[1] This protocol addresses this challenge by providing a detailed methodology for efficient purification using flash column chromatography, a widely used technique in organic synthesis. The method is developed based on established procedures for the separation of related bromo-indole compounds.[2][3]
Experimental Overview
The purification strategy involves the following key steps:
-
Sample Preparation: The crude reaction mixture containing this compound is dissolved in a minimal amount of a suitable solvent.
-
Column Packing: A silica gel slurry is prepared and packed into a glass column to create the stationary phase.
-
Sample Loading: The prepared sample is carefully loaded onto the packed column.
-
Elution: A solvent system (mobile phase) of appropriate polarity is passed through the column to separate the components of the mixture based on their differential adsorption to the silica gel.
-
Fraction Collection and Analysis: The eluate is collected in fractions, which are then analyzed by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
Data Presentation
The following table summarizes the key parameters and expected results for the column chromatography purification of this compound. These values are representative and may require optimization based on the specific crude sample and laboratory conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard grade for flash chromatography. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (gradient) | Start with a less polar mixture (e.g., 9:1) and gradually increase the polarity to elute the product. |
| TLC Rf of Product | ~0.3 - 0.4 | In Hexane/Ethyl Acetate (7:3). This is a target Rf for good separation. |
| Crude Sample Load | 1-5% of silica gel weight | To avoid column overloading. |
| Elution Volume | 5-10 column volumes | Typical volume required to elute the product. |
| Expected Yield | >85% | Dependent on the success of the preceding reaction. |
| Expected Purity | >95% | Determined by ¹H NMR and/or LC-MS. |
| Visualization | UV light (254 nm) | Indole derivatives are typically UV-active.[4] |
Experimental Protocol
This protocol provides a step-by-step guide for the purification of this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 40-63 µm)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM)
-
Glass column with stopcock
-
Separatory funnel (for solvent reservoir)
-
Collection tubes or flasks
-
TLC plates (silica gel coated with F254 indicator)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with 8:2 and adjust the ratio to achieve good separation with the desired product having an Rf of 0.3-0.4).
-
Visualize the spots under a UV lamp.
-
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is to use 20-100 g of silica gel per gram of crude material).
-
Secure the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane/Ethyl Acetate 9:1).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level just reaches the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column. A separatory funnel can be used as a solvent reservoir.
-
Begin eluting the column by opening the stopcock. Maintain a steady flow rate.
-
Collect the eluate in fractions of appropriate volume (e.g., 10-20 mL per fraction).
-
Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound. For example, start with Hexane/Ethyl Acetate (9:1), then move to (8:2), and so on.
-
-
Product Isolation:
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, LC-MS).
-
Visualization of the Workflow
The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Streaking or Tailing on TLC/Column: This is common for indole derivatives.[1] Add a small amount (0.1-1%) of triethylamine to the eluent to suppress the interaction with the acidic silica gel.
-
Poor Separation: The polarity of the eluent may be too high or too low. Optimize the solvent system using TLC before running the column. A shallower gradient during elution can also improve separation.
-
Product Not Eluting: The eluent is likely not polar enough. Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the eluent for highly polar compounds.[4]
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound using silica gel column chromatography. By following these guidelines, researchers can obtain the target compound with high purity, which is essential for its subsequent use in organic synthesis and drug discovery. The principles and techniques outlined here are broadly applicable to the purification of other substituted indole derivatives.
References
Application Note: Recrystallization of 4-Bromo-1H-indole-6-carbonitrile
Introduction
4-Bromo-1H-indole-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its indole scaffold, which is a common motif in many biologically active molecules. The purity of this intermediate is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. As the saturated solution slowly cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain in the solution. The purified crystals are then isolated by filtration.
Data Presentation
The efficiency of the recrystallization process can be evaluated by comparing the purity and recovery of the compound before and after the procedure. The following table summarizes representative data for the purification of this compound.
| Parameter | Crude Material | Recrystallized Material |
| Appearance | Light brown powder | Off-white crystalline solid |
| Purity (by HPLC) | 94.5% | >99.5% |
| Melting Point | 185-188 °C | 192-194 °C |
| Recovery Yield | - | 85% |
Experimental Protocol
This protocol details the single-solvent recrystallization of this compound.
Materials:
-
Crude this compound
-
Acetone (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on the principle of "like dissolves like" and literature on similar compounds, a mixed solvent system of acetone and hexane is proposed. Acetone should readily dissolve the compound, while hexane will act as an anti-solvent. For a single solvent approach, a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point should be chosen. For this protocol, we will proceed with a single solvent that exhibits these properties, such as isopropanol or a mixture where the ideal ratio has been predetermined. Let's assume isopropanol is a suitable single solvent for this detailed protocol.
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of isopropanol (e.g., 10 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot isopropanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the activated carbon.
-
-
Crystallization:
-
Remove the flask from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Filtration and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a pre-weighed filter paper.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the crystals on the filter paper to a watch glass and allow them to air dry.
-
For more efficient drying, place the crystals in a vacuum oven at a temperature well below the compound's melting point.
-
Once dry, weigh the purified crystals and calculate the percent recovery.
-
Determine the melting point and purity (e.g., by HPLC) of the recrystallized product.
-
Visualizations
The following diagram illustrates the experimental workflow for the recrystallization of this compound.
Caption: Experimental workflow for the recrystallization process.
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction and Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is instrumental in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[2][3] The indole scaffold is a privileged structure in numerous biologically active natural products and synthetic drugs, making the development of efficient methods for its functionalization a key area of research.[3][4]
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-1H-indole-6-carbonitrile with various aryl and heteroaryl boronic acids. The resulting 4-aryl-1H-indole-6-carbonitrile derivatives are valuable building blocks for the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies. The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] This cycle consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[1][6]
Quantitative Data Summary
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF/H₂O (5:1) | 80 | 16 | 75 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | DMF | 110 | 6 | 85 |
| 5 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | 82 |
Diagrams
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Experimental Protocols
Protocol 1: Suzuki Coupling with Phenylboronic Acid using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene, Ethanol (EtOH), and Water (H₂O) in a 4:1:1 ratio, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, phenylboronic acid, and sodium carbonate.[7]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.[8]
-
Solvent and Catalyst Addition: Add the degassed toluene/EtOH/H₂O solvent mixture via syringe.[1] Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 12 hours.[9]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and extract with ethyl acetate (3 x volume of solvent).[10]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[10] Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenyl-1H-indole-6-carbonitrile.[7]
Protocol 2: Suzuki Coupling with 4-Methoxyphenylboronic Acid using Pd(dppf)Cl₂
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water in a 4:1 ratio, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.[11]
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.[11]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.[11]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[11]
-
Workup: Cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.[7]
-
Purification: Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the desired product.[7]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-1H-indole-6-carbonitrile derivatives from this compound. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols and data presented in these application notes provide a solid foundation for the development of novel indole-based compounds for a wide range of applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-bromoindoles. This class of reactions is pivotal in medicinal chemistry and materials science for the synthesis of complex indole derivatives, which are prevalent in a vast array of biologically active compounds. The following sections detail the methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as an advanced protocol for C-H arylation.
General Workflow for Palladium-Catalyzed Cross-Coupling
The general workflow for the palladium-catalyzed cross-coupling of 4-bromoindoles involves the reaction of the indole substrate with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent. The specific components and conditions vary depending on the desired transformation.
Application Notes and Protocols for the Functionalization of 4-Bromo-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the 4-Bromo-1H-indole-6-carbonitrile scaffold. This versatile building block is of significant interest in medicinal chemistry and materials science due to the various reactive sites on the indole ring, which allow for the introduction of diverse functional groups. The protocols detailed below are based on established methodologies for the derivatization of bromoindoles and related heterocyclic systems.
The indole core is a privileged structure found in numerous natural products and pharmaceuticals.[1][2][3] The presence of a bromine atom at the C4-position and a nitrile group at the C6-position offers orthogonal handles for selective modification. The primary sites for functionalization include:
-
C4-Position (Bromo-Substitution): Ideal for transition-metal-catalyzed cross-coupling reactions.
-
N1-Position (Pyrrole Nitrogen): Susceptible to alkylation, arylation, and acylation.
-
C2, C3, C5, and C7-Positions (C-H Bonds): Accessible through directed or inherent reactivity in C-H functionalization reactions.[4][5]
Key Functionalization Strategies
The functionalization of this compound can be approached through several key synthetic strategies. The choice of reaction depends on the desired position of modification and the functional group to be introduced.
C4-Position Functionalization via Cross-Coupling Reactions
The bromine atom at the C4-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[6][7][8] These reactions are fundamental for elaborating the indole scaffold.[9]
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[10][11][12]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6][11]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
A general workflow for these cross-coupling reactions is depicted below.
The catalytic cycle for the Suzuki-Miyaura coupling, a widely used method, involves three key steps: oxidative addition, transmetallation, and reductive elimination.[9][10]
Table 1: Comparison of Catalytic Systems for C4-Arylation (Suzuki-Miyaura Coupling)
| Substrate Analogue | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 4-Bromo-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | Overnight | 93 | [11] |
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91 | [10] |
| 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 |[10] |
Table 2: Conditions for C4-Alkynylation (Sonogashira Coupling)
| Substrate Analogue | Coupling Partner | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 4-Bromo-1H-indole | 1-Hexyne | PdCl₂(PPh₃)₂ (6) | CuI (10) | Et₂NH | DMF | 80 | 17 | - | [11] |
| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | - | - | Good |[6] |
N1-Position Functionalization
The indole nitrogen (N1) can be readily functionalized through N-alkylation or N-arylation. These reactions typically proceed under basic conditions to deprotonate the N-H bond, followed by reaction with an electrophile.
Table 3: General Conditions for N1-Alkylation
| Reagent | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Alkyl Halide (e.g., R-I, R-Br) | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Acetonitrile | RT to 80 °C | A strong base like NaH ensures complete deprotonation. |
| Propargyl Bromide | - | - | - | Used to introduce an alkyne handle for further functionalization.[2][3] |
C-H Functionalization
Direct C-H functionalization offers an atom-economical approach to modify other positions on the indole ring without pre-functionalization.[1][5] The regioselectivity can be controlled by directing groups or the inherent reactivity of the indole nucleus.[4][13] For this compound, the C2, C3, C5, and C7 positions are potential targets.
-
C2/C3-Position: The pyrrole ring is electron-rich, making the C3 position the most nucleophilic, followed by the C2 position. Electrophilic substitution reactions often occur at C3.
-
C7-Position: Can be functionalized using a directing group on the indole nitrogen.[4]
-
C4-Position (via C-H activation): Ruthenium-catalyzed reactions with a directing group at C3 can achieve C4-functionalization.[13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (1.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with inert gas three times.
-
Add degassed DME followed by degassed water (typically a 4:1 to 5:1 ratio of DME:H₂O).
-
Heat the reaction mixture to 80-90 °C and stir vigorously overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 4-aryl-1H-indole-6-carbonitrile.[11]
Protocol 2: General Procedure for Sonogashira Cross-Coupling at the C4-Position
This protocol outlines the coupling of this compound with a terminal alkyne.[6][11]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.06 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Diethylamine (Et₂NH) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk tube
-
Magnetic stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF, the terminal alkyne, and the amine base via syringe.
-
Heat the reaction mixture to 80 °C for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-1H-indole-6-carbonitrile.[11]
Protocol 3: General Procedure for N-Alkylation
This protocol describes the alkylation of the indole nitrogen.
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-alkylated product.
References
- 1. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Bromo-1H-indole-6-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative protocols for the chemical modification of 4-Bromo-1H-indole-6-carbonitrile, a versatile scaffold for the synthesis of biologically active molecules. The indole core is a privileged structure in medicinal chemistry, and the presence of a bromine atom at the 4-position and a carbonitrile group at the 6-position offers strategic points for diversification.[1] The derivatization of this scaffold is particularly relevant for the development of kinase inhibitors, a critical class of therapeutics in oncology and other diseases.
Introduction to Derivatization Strategies
The bromine atom at the C-4 position of the indole ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and amino groups. Two of the most powerful and widely used reactions for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are favored for their broad substrate scope and tolerance of various functional groups.[1][2]
The derivatives of this compound are of significant interest as potential inhibitors of several protein kinases implicated in cancer, such as Tropomyosin receptor kinase (TRK), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and c-Met.[3][4]
Section 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, enabling the formation of carbon-carbon bonds.[5] This method is ideal for synthesizing 4-aryl or 4-heteroaryl-1H-indole-6-carbonitrile derivatives.
Application Notes
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. For substrates similar to 4-bromoindoles, catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ have been used effectively.[6] A variety of boronic acids and their esters are commercially available, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. Microwave-assisted synthesis can significantly shorten reaction times.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
Representative Protocol: Suzuki-Miyaura Coupling
Note: This is a generalized protocol adapted from procedures for similar bromo-indole substrates and may require optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DME/H₂O or Dioxane/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add the anhydrous solvent mixture, followed by the palladium catalyst.
-
Stir the reaction mixture vigorously and heat to 80-110 °C for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1H-indole-6-carbonitrile.
Quantitative Data: Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 85 | [6] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | WEB | RT | - | 95 | [8] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 85 | [9] |
| 4 | 4-Bromoindole | 4-Indoleboronic acid | Pd(OAc)₂ (5) | - | - | - | - | 61 | [10] |
Section 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[1][11] This reaction is highly effective for the synthesis of 4-amino-1H-indole-6-carbonitrile derivatives from this compound.
Application Notes
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos are often employed to enhance catalyst activity and stability.[9][12] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly used.[13] The reaction is typically performed in anhydrous, aprotic solvents like toluene or dioxane under an inert atmosphere.
Experimental Workflow: Buchwald-Hartwig Amination
Representative Protocol: Buchwald-Hartwig Amination
Note: This is a generalized protocol adapted from procedures for similar bromo-heterocyclic substrates and may require optimization for this compound and the specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.
-
Add this compound to the tube.
-
Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Dilute with an organic solvent (e.g., ethyl acetate), and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-1H-indole-6-carbonitrile derivative.
Quantitative Data: Buchwald-Hartwig Amination of Bromo-Heterocycles
| Entry | Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 67 | [14] |
| 2 | 2-Bromo-3-methoxy-13α-estrone | Aniline | Pd₂(dba)₃ / XPhos (2.5/5) | Cs₂CO₃ | Toluene | 100 | 95 | [15] |
| 3 | 4-Chloro-7-azaindole | 4,5-dimethyl-1H-pyrazol-3-amine | Pd₂(dba)₃ / tBu-XPhos | K₂CO₃ | t-Butanol | 100 | - | [16] |
| 4 | 2-Bromo-4-iodopyridine | Various amines | Pd catalyst / Phosphine ligand | Base | Anhydrous solvent | - | - | [17] |
Section 3: Medicinal Chemistry Applications - Kinase Inhibition
Derivatives of the indole-6-carbonitrile scaffold have shown promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
Potential Kinase Targets and Signaling Pathways
-
Tropomyosin Receptor Kinase (TRK): TRK fusions are oncogenic drivers in a variety of tumors. TRK activation leads to the stimulation of downstream pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival.[18][19]
-
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): Implicated in neurodegenerative diseases and some cancers, DYRK1A can modulate transcription and signaling pathways like the ASK1-JNK pathway, which is involved in apoptotic cell death.[4][20][21]
-
c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling can drive tumor growth, invasion, and metastasis through pathways including RAS/MAPK and PI3K/AKT.[2][13]
Signaling Pathway Diagrams
Biological Activity of Indole-based Kinase Inhibitors
The following table summarizes the inhibitory activities of various indole derivatives against different cancer cell lines and kinases, providing a basis for the potential efficacy of novel analogs derived from this compound.
| Compound Class | Target Cell Line / Kinase | IC₅₀ (µM) | Notes | Reference |
| 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitriles | SK-OV-3, MCF-7, HeLa | 4.1 - 13.4 | Antiproliferative activity | [20] |
| 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles | EGFR, HER-2 | - | Irreversible inhibitors | [22] |
| 1H-indole-3-carbonitrile derivative (C11) | TRK-dependent cell line (Km-12) | - | Potent TRK inhibitor | [6] |
| Indole-3-carbonitrile derivatives | DYRK1A | Double-digit nM | Submicromolar activity in cell culture | [23] |
| 4-indolyl-2-arylaminopyrimidine derivatives | - | - | Anti-inflammatory activity | [24] |
| 6-Aryl-3-aroyl-indole analogues | MCF-7, MDA-MB-231 | - | Inhibition of tubulin polymerization | [25] |
Conclusion
This compound is a valuable starting material for the synthesis of diverse compound libraries with potential applications in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide robust and versatile methods for its derivatization at the 4-position. The resulting 4-aryl and 4-amino-indole-6-carbonitrile scaffolds are promising cores for targeting kinases such as TRK, DYRK1A, and c-Met, which are implicated in various cancers. The protocols and data presented herein serve as a guide for researchers to explore the chemical space around this promising heterocyclic core. Further optimization of reaction conditions and extensive biological evaluation will be necessary to develop lead compounds for therapeutic applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 11. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. c-MET [stage.abbviescience.com]
- 14. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trk receptor - Wikipedia [en.wikipedia.org]
- 20. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DYRK1A - Wikipedia [en.wikipedia.org]
- 22. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-1H-indole-6-carbonitrile as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 4-bromo-1H-indole-6-carbonitrile core represents a promising scaffold for the development of novel kinase inhibitors. The indole ring system is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, including the ATP-binding site of kinases. The strategic placement of a bromine atom at the 4-position and a carbonitrile group at the 6-position offers versatile handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets.
Kinase Targets and Biological Activity
While specific data for this compound itself is limited in publicly available literature, extensive research on related indole and bromo-indole derivatives has demonstrated potent inhibitory activity against several key kinase families implicated in cancer and inflammatory diseases. These include Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and p38 Mitogen-Activated Protein (MAP) kinase. The data presented below is representative of the potential activity that could be achieved by modifying the this compound scaffold.
Quantitative Data Summary
The following tables summarize the inhibitory activities of exemplar indole-based kinase inhibitors against various kinase targets. This data is intended to serve as a benchmark for the potential of the this compound scaffold.
Table 1: Representative Inhibitory Activity of Indole-Based Compounds against Aurora Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound |
| BI-1 | Aurora A | 61 | Benzo[e]pyridoindole |
| BI-2 | Aurora B | 31 | Benzo[e]pyridoindole |
| BI-3 | Aurora C | 124 | Benzo[e]pyridoindole |
Table 2: Representative Inhibitory Activity of Indole-Based Compounds against VEGFR
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound |
| VI-1 | VEGFR-2 | 3.8 | O-linked indole |
| VI-2 | VEGFR-1 | - | O-linked indole |
| VI-3 | PDGFR-α | - | O-linked indole |
| VI-4 | PDGFR-β | - | O-linked indole |
Table 3: Representative Inhibitory Activity of Bromo-Indole Analogs against p38 MAP Kinase
| Compound ID | Target Kinase | IC50 (µM) | Reference Scaffold |
| PI-1 | p38α | 0.5 | Indole-based heterocyclic |
Key Signaling Pathways
Derivatives of the this compound scaffold are anticipated to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of this pathway is a common feature of many cancers. Indole alkaloids have been shown to inhibit the proliferation of cancer cells by blocking signal transduction within the MAPK pathway, including the ERK, JNK, and p38 signaling cascades.[1]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival.[2] Indole compounds have been demonstrated to effectively inhibit this pathway, leading to anticancer effects.[2]
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of kinase inhibitors based on the this compound scaffold.
General Synthetic Protocol for 4-Substituted-1H-indole-6-carbonitrile Derivatives
A plausible synthetic route to diversify the this compound scaffold is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl and heteroaryl moieties at the 4-position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Anhydrous solvent (e.g., 1,4-Dioxane and water)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction flask, add this compound (1 equivalent), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-1H-indole-6-carbonitrile derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.[3]
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
This compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer
-
96-well or 384-well white opaque plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (typically ≤1%). Prepare a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Kinase Reaction:
-
Add the test compounds or controls to the wells of the assay plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer (typically 40 minutes at room temperature).
-
Add Kinase Detection Reagent to convert the ADP generated to ATP. Incubate as recommended (typically 30-60 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)
To assess the effect of the synthesized compounds on cancer cell proliferation, a cell viability assay is performed.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear or opaque-walled tissue culture plates
-
Microplate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.
-
These protocols provide a foundational approach for the exploration of this compound as a novel kinase inhibitor scaffold. Further optimization of synthetic routes and biological assays will be necessary based on the specific kinase targets and desired therapeutic applications.
References
- 1. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Bromo-1H-indole-6-carbonitrile in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Its unique electronic properties and ability to form various non-covalent interactions allow for potent and selective targeting of diverse biological macromolecules. The strategic functionalization of the indole ring with substituents like halogens and nitriles can significantly modulate its pharmacological activity. This document provides detailed application notes and protocols for the investigation of 4-Bromo-1H-indole-6-carbonitrile , a novel indole derivative, as a potential scaffold in the discovery of new anticancer agents.
While direct studies on this compound are not extensively reported in the public domain, its structural motifs—a bromo-substituted indole core and a carbonitrile group at the 6-position—are present in various biologically active molecules. This suggests its potential as a valuable building block for developing inhibitors of key cancer-related targets such as protein kinases, tubulin, and modulators of apoptotic pathways. These notes are therefore based on established knowledge of related indole derivatives to guide the exploration of this compound's anticancer potential.
Potential Applications in Anticancer Drug Discovery
This compound can serve as a versatile starting material or a core scaffold for the synthesis of a library of compounds aimed at various cancer targets.
-
Kinase Inhibitor Development: The indole nucleus is a common feature in many kinase inhibitors. The 4-bromo and 6-carbonitrile substitutions can be exploited to achieve selectivity and potency against various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1][2][3][4][5]
-
Tubulin Polymerization Inhibitors: Indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7] The specific substitution pattern of this compound may confer novel binding interactions with tubulin.
-
Apoptosis Induction: The compound and its derivatives could be investigated for their ability to induce programmed cell death in cancer cells through intrinsic or extrinsic pathways.[7][8][9]
-
Scaffold for Fragment-Based Drug Discovery (FBDD): The compact and functionalized nature of this molecule makes it an ideal candidate for FBDD campaigns to identify novel binding fragments for various cancer targets.
Quantitative Data on Related Indole Derivatives
To provide a context for the potential potency of this compound derivatives, the following table summarizes the anticancer activities of structurally related bromo-indole and indole-6-carbonitrile analogs from the literature.
| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Target/Mechanism | Reference |
| 5-Bromo-oxindole-indole conjugate | MCF-7 | 3.31 | CDK inhibitor | [10] |
| 3-(2-Bromoethyl)-indole | SW480 (colon) | 12.5 | Growth inhibition, NF-κB inhibition | [11][12] |
| 3-(2-Bromoethyl)-indole | HCT116 (colon) | 5.0 | Growth inhibition, NF-κB inhibition | [11][12] |
| Indole-6-carboxylate ester derivative | HepG2 | Potent | VEGFR-2 inhibitor | [2] |
| Indole-6-formyl conjugate | K562 (leukemia) | 0.100 | Cytotoxic | [3] |
| Bromo-substituted indole-benzimidazole | T47D (breast) | Potent | ER-α antagonist | [7] |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of the anticancer properties of this compound and its derivatives.
Protocol 1: Hypothetical Synthesis of this compound
This protocol is a proposed synthetic route based on established indole synthesis methodologies.
Objective: To synthesize this compound.
Materials:
-
3-Bromo-5-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Sodium dithionite (Na2S2O4)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Step 1: Synthesis of (E)-1-(3-bromo-5-nitrophenyl)-N,N-dimethylethanamine.
-
A mixture of 3-bromo-5-nitrotoluene and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated at reflux for 16-24 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
-
-
Step 2: Reductive Cyclization to form this compound.
-
The crude enamine from Step 1 is dissolved in a mixture of dioxane and water.
-
Sodium dithionite is added portion-wise to the solution at room temperature.
-
The reaction mixture is then heated to 80-90 °C for 1-2 hours.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
Objective: To determine if the cytotoxic effect of this compound is mediated by apoptosis.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, leading to apoptosis.
Caption: Hypothetical inhibition of the EGFR/PI3K/Akt signaling pathway.
Experimental Workflow
This diagram outlines the general workflow for screening and characterizing novel anticancer compounds derived from this compound.
Caption: Workflow for anticancer drug discovery using the indole scaffold.
Logical Relationship of Potential Mechanisms
This diagram illustrates the potential interconnected mechanisms of action for anticancer indole derivatives.
Caption: Interplay of potential anticancer mechanisms of indole derivatives.
References
- 1. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 5. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Bromo-Indole Derivatives in Materials Science
Introduction
4-bromo-indole is a versatile heterocyclic compound that serves as a critical building block for a variety of functional organic materials.[1][2] Its unique chemical structure, featuring a reactive bromine atom on the indole core, allows for diverse functionalization through cross-coupling reactions, making it an attractive scaffold for designing materials with tailored optoelectronic properties.[2] This document provides an overview of the key applications of 4-bromo-indole derivatives in materials science, focusing on their use in organic electronics and sensors. Detailed protocols for the synthesis, device fabrication, and characterization are provided for researchers and scientists.
Application in Organic Photovoltaics (OPVs)
Derivatives of 4-bromo-indole are utilized in the development of both dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs).[2][3] In OSCs, they are often incorporated as end-groups in non-fullerene small molecule acceptors (SMAs) to fine-tune energy levels and enhance device performance, particularly the open-circuit voltage (VOC).[4]
Quantitative Data: Performance of OPV Devices
The performance metrics for organic solar cells incorporating 4-bromo-indole derivatives are summarized below. The data highlights the impact of modifying the acceptor molecule with brominated end-groups.
| Acceptor Molecule | Donor Polymer | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) | Reference |
| BQ-2FBr | PM6 | 0.944 | 18.61 | 57.56 | 10.11 | [4] |
| BQ-2Cl-FBr** | PM6 | 0.928 | 20.96 | 59.29 | 11.54 | [4] |
| BQ-2FBr is sealed with a (5-bromo-4-fluoro-3-oxy-2,3-dihydro-1H-indole-1-ylidene)malonitrile unit.[4] | ||||||
| **BQ-2Cl-FBr is sealed with both a dichloro-indenylidene malonitrile and a bromo-fluoro-indole-ylidene malonitrile unit.[4] |
Quantitative Data: Photophysical and Electrochemical Properties
The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for charge transfer in OPV devices.
| Acceptor Molecule | EHOMO (eV) | ELUMO (eV) | Reference |
| BQ-2FBr | -5.44 | -3.43 | [4] |
| BQ-2Cl-FBr | -5.48 | -3.47 | [4] |
Experimental Protocol: Synthesis of an Oxindole-Bridged Dye Acceptor for DSSCs
This protocol is adapted from the synthesis of (Z)-5-bromo-3-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)indolin-2-one, a derivative used in dye-sensitized solar cells.[5]
Materials:
-
5-Bromo-1H-indole-2,3-dione
-
5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde
-
Triphenylphosphine (PPh3)
-
Toluene
-
Dimethyl sulfoxide-d6 (for NMR)
Procedure:
-
Combine 5-Bromo-1H-indole-2,3-dione (e.g., 2.0 g, 8.8 mmol), 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde (2 eq., 17.6 mmol), and PPh3 (2 eq., 17.6 mmol) in a microwave reaction vessel containing a magnetic stir bar.
-
Add toluene (e.g., 20 mL) to dissolve the reactants.
-
Irradiate the mixture in a microwave reactor (e.g., Synthos 3000) at 300W for 4 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final product.
-
Characterize the product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
-
1H NMR (300 MHz, DMSO-d6): δ 10.75 (s, 1H), 8.22 (s, 1H), 7.93 (s, 1H), 7.89 (d, J = 3.6 Hz, 1H), 7.69 (d, J = 8.7 Hz, 2H), 7.57 (d, J = 3.9 Hz, 1H), 7.40–7.35 (m, 5H), 7.16–7.10 (m, 6H), 7.02 (d, J = 8.4 Hz, 2H), 6.83 (d, J = 8.4 Hz, 1H).[5]
-
HRMS (FAB) (m/z [M+H]+): Calculated for C31H22BrN2OS: 549.0631; Found: 549.0620.[5]
-
Experimental Protocol: Fabrication of an Organic Solar Cell
This is a generalized workflow for the fabrication of a conventional architecture OSC device for testing new acceptor materials.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole transport layer (HTL) solution (e.g., PEDOT:PSS)
-
Active layer solution: Donor polymer (e.g., PM6) and the synthesized 4-bromo-indole derivative acceptor dissolved in a suitable organic solvent (e.g., chloroform).
-
Electron transport layer (ETL) material (e.g., PFNDI-Br)
-
Metal for top electrode (e.g., Aluminum)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
HTL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal at an elevated temperature (e.g., 150 °C) in air.
-
Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the active layer solution onto the HTL. Anneal the film as required to optimize morphology.
-
ETL Deposition: Spin-coat the ETL material on top of the active layer.
-
Electrode Deposition: Deposit the top metal electrode (e.g., Aluminum) via thermal evaporation under high vacuum (<10-6 Torr).
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under a solar simulator (e.g., AM 1.5G, 100 mW/cm2).
Visualization: Synthesis and Application Workflow in OPVs
Application in Organic Light-Emitting Diodes (OLEDs)
Indole derivatives, particularly fused structures like indoloindoles, are electron-rich and possess good charge-transport properties.[6] This makes them suitable for use as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs), where they facilitate efficient energy transfer to the phosphorescent dopant.
Quantitative Data: Performance of PhOLED Devices
The following table summarizes the performance of yellow and red PhOLEDs using an indoloindole-based host material compared to a standard host (CBP).
| Device Color | Host Material | Max. Current Eff. (cd/A) | Max. EQE (%) | Reference |
| Yellow | DBT-INFUR | 41.07 | 16.5 | [6] |
| Yellow | CBP (Reference) | 27.66 | 10.15 | [6] |
| Red | DBT-INFUR | - | 12.44 | [6] |
| Red | CBP (Reference) | - | 7.64 | [6] |
| *DBT-INFUR is an indolo[2,3-b]indole derivative host material.[6] |
Visualization: General OLED Device Architecture
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Oxindole-Bridged Acceptors for Organic Sensitizers: Substitution and Performance Studies in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Protocol for N-alkylation of 4-Bromo-1H-indole-6-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-1H-indole-6-carbonitrile is a substituted indole derivative that serves as a valuable building block in medicinal chemistry. The presence of electron-withdrawing groups, a bromine atom at the 4-position and a carbonitrile group at the 6-position, modulates the electronic properties of the indole ring. N-alkylation of this scaffold is a crucial synthetic transformation that allows for the introduction of various functional groups and side chains at the indole nitrogen. This modification can significantly influence the pharmacological properties of the resulting molecules, such as their binding affinity, selectivity, and pharmacokinetic profiles.
The classical and most widely used method for the N-alkylation of indoles involves the deprotonation of the indole nitrogen using a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF), followed by the introduction of an alkylating agent.[1][2][3] The electron-withdrawing nature of the substituents on the this compound ring increases the acidity of the N-H proton, facilitating its removal and favoring selective N-alkylation over competing C3-alkylation.[4]
This document provides a detailed protocol for the N-alkylation of this compound, outlining the necessary reagents, equipment, and step-by-step procedures for synthesis, work-up, and purification.
Reaction Scheme
The general reaction for the N-alkylation of this compound proceeds via nucleophilic substitution. The indole nitrogen is first deprotonated by a base to form a nucleophilic indolide anion, which then attacks the electrophilic alkylating agent.
Caption: General scheme for N-alkylation of this compound.
Experimental Protocol
This protocol describes a general and robust procedure for the N-alkylation of this compound using sodium hydride as the base and a generic alkyl halide as the alkylating agent.
1. Materials and Reagents
| Reagent | Grade | Typical Equivalents |
| This compound | ≥95% Purity | 1.0 eq |
| Sodium Hydride (NaH), 60% dispersion in oil | Reagent Grade | 1.2 eq |
| Alkyl Halide (R-X, e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | 1.1 - 1.5 eq |
| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | - |
| Ethyl Acetate (EtOAc) | ACS Grade | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | - |
| Brine (Saturated Aqueous Sodium Chloride) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous Powder | - |
| Deionized Water | - | - |
2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Ice-water bath
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Thin Layer Chromatography (TLC) plates and chamber
3. Workflow Diagram
Caption: Experimental workflow for the N-alkylation protocol.
4. Step-by-Step Procedure
a) Reaction Setup
-
Place this compound (1.0 eq) into a dry round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add anhydrous DMF via syringe to dissolve the starting material, aiming for a concentration of 0.1-0.5 M.[3]
b) Deprotonation
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
CAUTION: Hydrogen gas is evolved. Perform in a well-ventilated fume hood. Carefully add sodium hydride (1.2 eq) portion-wise to the solution over 10 minutes.
-
Stir the resulting suspension at 0 °C for 30-60 minutes. The cessation of gas evolution typically indicates the completion of deprotonation.[3]
c) Alkylation
-
While maintaining the temperature at 0 °C, add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture via syringe.[3]
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Stir the mixture for 2-24 hours. Monitor the reaction progress by TLC until the starting material is consumed. For less reactive alkylating agents, gentle heating (e.g., 50-60 °C) may be necessary.[5]
d) Work-up and Extraction
-
Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
-
CAUTION: Quenching may be exothermic. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[3][5]
-
Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
e) Purification
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, should be used to isolate the pure N-alkylated product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Data Presentation
The following table summarizes typical reaction conditions and parameters for the N-alkylation of substituted indoles, which can be adapted for this compound. Researchers should populate this table with their specific experimental data for comparison and optimization.
| Entry | Alkylating Agent (R-X) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Iodomethane | NaH (1.2) | DMF | RT | 2-6 | >90[1] |
| 2 | Ethyl Bromide | NaH (1.2) | DMF/THF | RT | 8-16 | 85-95 |
| 3 | Benzyl Bromide | NaH (1.2) | DMF | RT | 4-12 | >90[1] |
| 4 | Allyl Bromide | NaH (1.2) | THF | RT | 2-8 | 80-95 |
| 5 | Benzyl Bromide | K₂CO₃ (2.0) | DMF | 80 | 12-24 | 70-85[6] |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care under an inert atmosphere and away from any moisture.
-
Anhydrous DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin.
-
Alkylating agents are often toxic and lachrymatory. Handle them with care.
-
The quenching step is exothermic and should be performed slowly at 0 °C.
This protocol provides a reliable and adaptable method for the synthesis of N-alkylated this compound derivatives, which are valuable intermediates for drug discovery and development.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 4-amino-1H-indole-6-carbonitrile from a Bromo Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 4-amino-1H-indole-6-carbonitrile, a valuable building block in medicinal chemistry, starting from a bromo-substituted indole precursor. The synthetic strategy involves a three-step sequence: (1) protection of the amino and indole nitrogen functional groups, (2) palladium-catalyzed cyanation of the bromo-indole, and (3) subsequent deprotection to yield the final product. This protocol is designed to be a comprehensive guide, offering specific reaction conditions, purification methods, and characterization data based on established chemical literature for analogous transformations.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds frequently found in the core structures of numerous pharmaceuticals and biologically active molecules. The specific scaffold of 4-amino-1H-indole-6-carbonitrile represents a key intermediate for the synthesis of a variety of therapeutic agents, including kinase inhibitors and other targeted therapies. The synthetic route detailed herein provides a practical approach for the preparation of this compound from a readily available bromo-indole starting material. The key transformation is a palladium-catalyzed cyanation, a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds.
Overall Synthetic Scheme
The synthesis of 4-amino-1H-indole-6-carbonitrile from 4-amino-6-bromo-1H-indole is proposed to proceed through a three-step sequence involving protection, cyanation, and deprotection.
Caption: Proposed synthetic workflow for 4-amino-1H-indole-6-carbonitrile.
Experimental Protocols
Step 1: Protection of 4-Amino-6-bromo-1H-indole
This two-part protection protocol first protects the 4-amino group with a tert-butyloxycarbonyl (Boc) group, followed by the protection of the indole nitrogen with a triisopropylsilyl (TIPS) group.
Part A: Boc Protection of the Amino Group
-
Reagents and Materials:
-
4-Amino-6-bromo-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-amino-6-bromo-1H-indole (1.0 equiv.) in THF or DCM.
-
Add triethylamine (1.2 equiv.) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain tert-butyl (6-bromo-1H-indol-4-yl)carbamate.
-
Part B: TIPS Protection of the Indole Nitrogen
-
Reagents and Materials:
-
tert-Butyl (6-bromo-1H-indol-4-yl)carbamate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure: [1]
-
Dissolve tert-butyl (6-bromo-1H-indol-4-yl)carbamate (1.0 equiv.) in anhydrous THF and cool the solution to 0 °C under a nitrogen atmosphere.[1]
-
Carefully add sodium hydride (1.2 equiv.) portion-wise to the cooled solution.[1]
-
Stir the mixture at 0 °C for 30 minutes.[1]
-
Add triisopropylsilyl chloride (1.3 equiv.) dropwise to the reaction mixture.[1]
-
Allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.[1]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[1]
-
Extract the aqueous layer with DCM (3x).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the residue by flash chromatography to yield tert-butyl (6-bromo-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate.[1]
-
| Step 1: Protection | Reactant | Product | Yield (%) | Reference |
| Part A | 5-Aminoindole | tert-Butyl (1H-indol-5-yl)carbamate | ~95% | Analogous procedure |
| Part B | 4-Nitroindole | 4-Nitro-1-(triisopropylsilyl)-1H-indole | 100% | [1] |
Step 2: Palladium-Catalyzed Cyanation
This step involves the conversion of the bromo group at the C6 position to a nitrile group using a palladium catalyst and a cyanide source.
-
Reagents and Materials:
-
tert-Butyl (6-bromo-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder (Zn)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Celite
-
-
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add tert-butyl (6-bromo-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate (1.0 equiv.), zinc cyanide (0.6 equiv.), Pd₂(dba)₃ (0.05 equiv.), dppf (0.1 equiv.), zinc powder (0.1 equiv.), and DMAP (0.1 equiv.).
-
Add anhydrous DMF to the flask via syringe.
-
Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (3x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl (6-cyano-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate.
-
| Step 2: Cyanation | Starting Material | Cyanide Source | Catalyst System | Yield (%) | Reference |
| Cyanation | Aryl Bromide | Zn(CN)₂ | Pd₂(dba)₃ / dppf | 70-95% | General procedure |
Step 3: Deprotection
This final step involves the removal of both the Boc and TIPS protecting groups to yield the target compound.
Part A: Boc Deprotection
-
Reagents and Materials:
-
tert-Butyl (6-cyano-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure: [1]
-
Dissolve the Boc-protected intermediate (1.0 equiv.) in DCM.[1]
-
Add trifluoroacetic acid (10 equiv.) to the solution and stir at room temperature for 1-2 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.[1]
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude TIPS-protected aminoindole. This intermediate is often used directly in the next step without further purification.[1]
-
Part B: TIPS Deprotection
-
Reagents and Materials:
-
Crude 6-cyano-1-(triisopropylsilyl)-1H-indol-4-amine
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
-
-
Dissolve the crude TIPS-protected aminoindole (1.0 equiv.) in THF.[1]
-
Add TBAF solution (1.5 equiv.) dropwise to the mixture.[1]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[1]
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3x).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the final product by silica gel column chromatography or recrystallization to obtain 4-amino-1H-indole-6-carbonitrile.
-
| Step 3: Deprotection | Protected Group | Reagent | Yield (%) | Reference |
| Part A | Boc | TFA | >95% | [1] |
| Part B | TIPS | TBAF | ~90% | [1] |
Summary of Quantitative Data
| Step | Transformation | Key Reagents | Typical Yield (%) |
| 1 | Protection of 4-amino-6-bromo-1H-indole | (Boc)₂O, TEA; TIPSCl, NaH | 85-95 (overall) |
| 2 | Cyanation of protected bromoindole | Zn(CN)₂, Pd₂(dba)₃, dppf | 70-95 |
| 3 | Deprotection | TFA; TBAF | 85-95 (overall) |
Note: Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Safety Precautions
-
Cyanide Compounds: Zinc cyanide is toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment.
-
Trifluoroacetic Acid: TFA is highly corrosive. Use with appropriate gloves and eye protection in a fume hood.
References
Troubleshooting & Optimization
Technical Support Center: Bromination of 1H-indole-6-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1H-indole-6-carbonitrile. Our aim is to address specific experimental challenges and provide actionable solutions to common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 1H-indole-6-carbonitrile?
A1: The primary side reactions encountered during the bromination of 1H-indole-6-carbonitrile are polybromination and the formation of oxindole derivatives. Due to the electron-withdrawing nature of the cyano group at the C6 position, the indole ring is deactivated, which can necessitate harsher reaction conditions, potentially leading to multiple bromination events on the indole nucleus. The presence of water, especially when using N-Bromosuccinimide (NBS), can also lead to the formation of undesired oxindole byproducts.
Q2: How does the electron-withdrawing cyano group at the C6 position affect the bromination reaction?
A2: The cyano group significantly deactivates the indole ring towards electrophilic aromatic substitution. This deactivation means that more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive brominating agents) may be required to achieve the desired bromination at the C3 position. This can, in turn, increase the likelihood of side reactions. However, the deactivation can also influence the regioselectivity of further brominations, should they occur.
Q3: Which brominating agent is recommended for the selective monobromination of 1H-indole-6-carbonitrile?
A3: N-Bromosuccinimide (NBS) is generally the preferred reagent for the selective monobromination of indoles, including those with electron-withdrawing groups.[1] Compared to molecular bromine (Br₂), NBS is a milder source of electrophilic bromine, which can help to minimize over-bromination.[2]
Q4: How can I prevent the formation of oxindole byproducts?
A4: Oxindole formation is often attributed to the reaction of the indole with the brominating agent in the presence of water. To minimize this side reaction, it is crucial to use anhydrous solvents (e.g., dry THF, DMF, or acetonitrile) and to ensure that the starting materials and glassware are thoroughly dried before use.
Q5: What are the expected positions of polybromination on the 1H-indole-6-carbonitrile ring?
A5: While the primary and most favorable position for electrophilic attack on the indole ring is C3, subsequent brominations can occur. The precise positions of further substitution on the 6-cyanoindole ring are not extensively documented in readily available literature, but based on general principles of electrophilic aromatic substitution on substituted indoles, positions C2, C4, C5, and C7 could potentially be brominated under forcing conditions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bromination of 1H-indole-6-carbonitrile.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low to no conversion of starting material | 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low. 3. Short reaction time. 4. Deactivation of the indole ring by the cyano group is stronger than anticipated. | 1. Consider using a more reactive brominating agent if NBS is ineffective, but be mindful of increased side reactions. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 3. Extend the reaction time. 4. Ensure the reaction is performed under an inert atmosphere to prevent degradation of reagents. |
| Formation of multiple products (polybromination) | 1. Excess brominating agent. 2. Reaction temperature is too high. 3. Highly reactive brominating agent (e.g., Br₂). | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent (e.g., NBS). 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Use a milder brominating agent like NBS instead of Br₂. |
| Significant formation of oxindole byproducts | 1. Presence of water in the reaction mixture. 2. Use of protic or aqueous solvents. | 1. Use anhydrous solvents (e.g., dry THF, DMF, CH₃CN). 2. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly opened or purified solvents and reagents. |
| Difficulty in purifying the desired 3-bromo-1H-indole-6-carbonitrile | 1. Similar polarity of the desired product and byproducts. 2. Degradation of the product on silica gel. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider alternative purification methods such as recrystallization or preparative HPLC. 3. Neutralize the silica gel with a small amount of triethylamine in the eluent to prevent degradation of the acid-sensitive indole ring. |
Experimental Protocols
Protocol 1: General Procedure for the Bromination of 1H-indole-6-carbonitrile with NBS
This protocol is a representative method based on general procedures for the bromination of indoles. Optimization may be required for the specific substrate.
Materials:
-
1H-indole-6-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1H-indole-6-carbonitrile (1.0 equivalent) in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction scheme for the bromination of 1H-indole-6-carbonitrile.
Caption: A logical workflow for troubleshooting the bromination reaction.
References
Technical Support Center: Synthesis of 4-Bromo-1H-indole-6-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 4-Bromo-1H-indole-6-carbonitrile synthesis. This document offers detailed troubleshooting advice in a question-and-answer format, experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Troubleshooting Guide and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, focusing on a plausible synthetic route involving the direct bromination of 1H-indole-6-carbonitrile.
Q1: My reaction yields a mixture of brominated isomers instead of the desired 4-bromo product. How can I improve regioselectivity?
A1: Achieving C4-regioselectivity in the bromination of indoles is a common challenge due to the high reactivity of the C3 position. Several strategies can be employed to favor C4-bromination:
-
N-Protection: The use of a bulky protecting group on the indole nitrogen, such as tosyl (Ts) or benzenesulfonyl (Bs), can sterically hinder the C2 and C7 positions, directing the electrophilic attack to the C4 and C6 positions. The protecting group can be removed later in the synthesis.
-
Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is a common brominating agent, its reactivity can sometimes lead to a loss of selectivity. Consider using milder brominating agents like pyridinium bromide perbromide, which may offer better control.[1][2]
-
Reaction Conditions: Lowering the reaction temperature and ensuring slow, portion-wise addition of the brominating agent can help to control the reaction kinetics and improve selectivity.
Q2: I am observing significant formation of di- and poly-brominated byproducts, leading to a low yield of the mono-brominated product. What can I do?
A2: Over-bromination is a frequent side reaction. To minimize the formation of di- and poly-brominated indoles, consider the following:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of the brominating agent relative to the starting indole.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This helps to maintain a low concentration of the electrophile in the reaction mixture, disfavoring multiple substitutions.
-
Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
Q3: The purification of the crude product is difficult, and I am experiencing significant product loss during column chromatography. Are there any tips for effective purification?
A3: Bromoindoles can be sensitive to acidic conditions, which are often present on standard silica gel. This can lead to degradation during purification.
-
Neutralized Silica Gel: Consider neutralizing the silica gel before use by washing it with a solution of a non-polar amine, such as triethylamine, in the eluent.
-
Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of acid-sensitive compounds.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method that avoids chromatography altogether. Common solvent systems for bromoindoles include hexane/ethyl acetate or dichloromethane/hexane.[3]
-
Steam Distillation: For volatile bromoindoles, steam distillation can be a viable purification technique to separate them from non-volatile impurities.[4]
Q4: My final product shows impurities that I suspect are oxindoles. How can I prevent their formation?
A4: The formation of oxindole byproducts can occur through oxidation of the indole ring, particularly when using certain brominating agents or under harsh reaction conditions.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use degassed solvents to remove dissolved oxygen.
-
Controlled Temperature: Avoid excessive heating, as higher temperatures can promote oxidation.
Quantitative Data on Indole Bromination
The following table summarizes the impact of different reaction conditions on the yield of brominated indoles, based on literature data for related compounds. This data can serve as a guide for optimizing your synthesis of this compound.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) of Mono-brominated Product | Reference |
| 1H-Indole | Pyridinium bromide perbromide | Pyridine | 0-2 | - | 64 | [2] |
| 5-Methoxyindole | NBS | CCl₄ | Reflux | - | - | |
| Indole-3-acetic acid | NBS (2 equiv.) | t-Butanol | - | - | 25 (of 3-bromooxindole-3-acetic acid) | [6] |
| N-Phenylsulfonylindole | Br₂ | Sodium methoxide | Reflux | - | Good |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound via direct bromination of 1H-indole-6-carbonitrile. This protocol is based on established methods for indole bromination and may require optimization for this specific substrate.
Step 1: N-Protection of 1H-indole-6-carbonitrile (Optional but Recommended)
-
To a solution of 1H-indole-6-carbonitrile (1 eq.) in an anhydrous aprotic solvent (e.g., THF or DMF), add a suitable base (e.g., sodium hydride, 1.1 eq.) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes, then add the protecting group precursor (e.g., tosyl chloride or benzenesulfonyl chloride, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-protected indole-6-carbonitrile by column chromatography or recrystallization.
Step 2: C4-Bromination of N-Protected Indole-6-carbonitrile
-
Dissolve the N-protected indole-6-carbonitrile (1 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) and cool to 0 °C.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq.) in the same solvent dropwise over 30-60 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain N-protected this compound.
Step 3: Deprotection (if N-protection was used)
-
The removal of the protecting group will depend on the specific group used. For a tosyl group, this can often be achieved by treatment with a strong base (e.g., NaOH or KOH) in a protic solvent like methanol or ethanol at reflux.
-
After the reaction is complete, neutralize the mixture and extract the product.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the proposed experimental workflow and the logical relationships in troubleshooting common issues.
Caption: Proposed workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 5. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 6. vc.bridgew.edu [vc.bridgew.edu]
Technical Support Center: Troubleshooting Suzuki Coupling with Substituted Bromoindoles
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the Suzuki-Miyaura cross-coupling of substituted bromoindoles. The following questions and answers address specific experimental challenges to help you optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a substituted bromoindole is resulting in a low yield or failing completely. What are the common causes?
A: Low conversion rates in the Suzuki coupling of bromoindoles can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or poor quality of starting materials.[1]
-
Catalyst Inactivity: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst, or it could be deactivating by precipitating as palladium black.[1] This can be caused by the presence of oxygen in the reaction vessel or impurities in the reagents.[1]
-
Suboptimal Conditions: The reaction temperature might be too low, the base not strong enough, or the solvent system unsuitable for your specific substituted bromoindole.[1]
-
Poor Reagent Quality: Impurities in the bromoindole starting material can inhibit the catalyst. Additionally, the boronic acid or boronate ester can degrade over time, especially if not stored under appropriate conditions.[1][2]
Q2: I'm observing a significant amount of debromination, resulting in the corresponding indole as a major byproduct. How can I prevent this?
A: Debromination is a frequent side reaction with bromoindoles.[1] The primary cause is often related to the acidic N-H proton of the indole ring.
-
N-Protection: The indole's N-H proton can be deprotonated by the base, which increases the electron density of the indole ring and makes the C-Br bond more susceptible to reductive cleavage.[1] Protecting the nitrogen with groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl can prevent this, leading to cleaner reactions and higher yields.[1] N-protected indoles often lead to higher yields in Suzuki couplings.[3]
-
Avoid Hydride Sources: Impurities in solvents or the use of certain alcohols can act as hydride sources, leading to reductive debromination. It is crucial to use high-purity, anhydrous solvents.[1]
Q3: My TLC plate shows multiple side products in addition to debromination. What are they likely to be and how can I minimize them?
A: Besides debromination, other common side reactions can decrease the yield of your desired product.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1] This can be a significant issue with certain boronic acids.[1][4] To minimize this, use high-quality, fresh boronic acid or consider using a more stable boronic ester derivative, such as a pinacol ester.[1][2] Ensuring your reaction is run under anhydrous conditions where appropriate can also suppress this side reaction.
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is another common side reaction, often promoted by the presence of oxygen. To mitigate this, ensure your reaction mixture and solvents are thoroughly degassed before adding the palladium catalyst.[5]
Q4: How do I choose the optimal catalyst, ligand, base, and solvent for coupling with my substituted bromoindole?
A: The selection of reagents is critical for a successful reaction, and a systematic screening of conditions is often necessary.[1]
-
Catalyst and Ligand: While many palladium catalysts can be used, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is highly effective for N-heterocyclic substrates, often providing high yields.[1][6] Modern Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are also excellent choices, particularly for challenging substrates.[1]
-
Base: The base is crucial for activating the boronic acid.[1][7] Common and effective inorganic bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[1] For more difficult couplings, a stronger base like cesium carbonate (Cs₂CO₃) may be required.[1]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[1][8] Common solvent systems include 1,4-dioxane/water, THF/water, or acetonitrile/water.[1]
Data Presentation: Condition Screening for Bromoindole Suzuki Coupling
Optimizing a Suzuki-Miyaura reaction often involves screening various parameters. The table below summarizes typical starting points and ranges for key variables based on literature for similar substrates.
| Parameter | Recommended Starting Conditions | Range for Optimization | Rationale & Key Considerations |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos (1-5 mol%) | Pd(dppf)Cl₂ is often highly effective for N-heterocycles.[1][6] Buchwald systems are robust for challenging couplings.[1] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄, Cs₂CO₃, NaOH (2.0-3.0 equiv) | The base is essential for the catalytic cycle.[1][7] Stronger bases may be needed for less reactive substrates.[1] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF/H₂O, Acetonitrile/H₂O, Toluene/H₂O (ratios from 3:1 to 10:1) | A mixed aqueous system is needed to dissolve all components.[1][8] The organic solvent can influence reaction rate and yield.[8] |
| Temperature | 80-90 °C | 40 - 120 °C | Most Suzuki couplings require heating.[1] Milder conditions may be possible with highly active catalysts.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Substituted Bromoindole
This protocol provides a reliable starting point for the coupling reaction.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the substituted bromoindole (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst/ligand (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[9]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe to achieve a suitable concentration (typically 0.1 M).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1][9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki Coupling
Caption: Standard workflow for a Suzuki coupling experiment.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Indole Carbonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar indole carbonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying polar indole carbonitriles?
The main difficulties in purifying polar indole carbonitriles stem from their inherent physicochemical properties:
-
High Polarity: The presence of the nitrile group, coupled with other polar functionalities on the indole scaffold, leads to high polarity. This can cause issues such as poor retention on reverse-phase chromatography columns and strong, sometimes irreversible, binding to normal-phase silica gel.[1]
-
Low Solubility: These compounds may have limited solubility in common organic solvents used for normal-phase chromatography, making sample loading and purification challenging.[1]
-
Instability: The indole nucleus can be sensitive to acidic conditions, which are sometimes present in silica gel, potentially leading to compound degradation and the formation of artifacts during purification.[1]
-
Co-elution with Impurities: The high polarity can also lead to the co-elution of the target compound with polar impurities, complicating separation.[1]
-
Peak Tailing: Strong interactions between the polar functional groups of the indole carbonitrile and residual silanol groups on silica-based stationary phases can cause significant peak tailing in chromatography, resulting in poor resolution.[1]
Q2: Which chromatographic technique is most suitable for purifying my polar indole carbonitrile?
The choice of chromatographic technique depends on the specific properties of your compound. Here is a general guide:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often the method of choice for moderately polar indole derivatives. C8 and C18 columns are commonly used.[1][2] For highly polar compounds that are poorly retained, specialized polar-embedded or polar-endcapped columns can be effective.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent option for highly polar compounds that show little to no retention on traditional reverse-phase columns.[1][2][3][5] HILIC utilizes a polar stationary phase with a high concentration of an organic solvent in the mobile phase.[1][2][3]
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Normal-Phase Chromatography: While it can be challenging, normal-phase chromatography on silica gel or alumina is a viable option. Careful selection of the mobile phase is crucial, and for basic indole derivatives, deactivating the silica gel with a base like triethylamine may be necessary to prevent degradation and improve peak shape.[1]
-
Ion-Exchange Chromatography (IEC): This technique is particularly useful for charged or zwitterionic indole carbonitriles, such as those containing both acidic and basic functional groups.[1]
-
Supercritical Fluid Chromatography (SFC): An emerging technique that can be effective for purifying polar compounds. It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.
Q3: How can I improve peak shape and reduce tailing for my basic indole carbonitrile in chromatography?
Peak tailing for basic indole derivatives is often due to strong interactions with acidic silanol groups on the silica surface.[1] To mitigate this, consider the following:
-
Use a High-Purity, End-Capped Column: These columns have fewer residual silanol groups, which reduces the sites for secondary interactions.[1]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the mobile phase can help saturate the active silanol sites and improve peak symmetry.[1]
-
Adjust the Mobile Phase pH: Using a buffer to control the pH can ensure that the analyte is in a single ionic form, leading to sharper peaks.[1]
-
Consider a Different Stationary Phase: If tailing persists on silica, switching to a less acidic stationary phase like alumina or a bonded phase may be beneficial.[1]
Troubleshooting Guides
Chromatographic Purification
Problem: Poor Chromatographic Separation
Caption: Troubleshooting decision tree for common chromatography problems.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Purified Compound | - Irreversible adsorption to the stationary phase.- Degradation on the column.- Compound eluting in very dilute fractions.[1] | - Address potential degradation by using a deactivated stationary phase or adding a modifier.[1]- Test compound stability on a TLC plate prior to column chromatography.[1]- Concentrate fractions before analysis to ensure the product has not been missed.[1]- Perform a mass balance to determine where the compound is being lost.[1] |
| Compound Degradation on the Column | - The indole derivative is sensitive to the acidic nature of the silica gel.[1] | - Test the stability of your compound on a silica TLC plate.[1]- Deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of a base (e.g., triethylamine).[1]- Use a neutral stationary phase like alumina or a bonded phase.[1]- Consider reverse-phase chromatography where the mobile phase can be buffered to a neutral pH.[1] |
Recrystallization
Problem: Difficulty with Crystallization
Caption: Troubleshooting common issues in recrystallization.
| Problem | Potential Cause | Recommended Solution |
| Compound "Oils Out" Instead of Crystallizing | - The solvent is too nonpolar for the highly polar compound.- The solution is supersaturated.- Impurities are inhibiting crystal formation. | - Try a more polar solvent or a solvent mixture.[1]- Scratch the inside of the flask with a glass rod to induce nucleation.[1]- Add a seed crystal of the pure compound.[1]- Try to further purify the material by another method (e.g., chromatography) to remove impurities.[1] |
| No Crystals Form Upon Cooling | - The compound is too soluble in the chosen solvent.- The solution is not sufficiently concentrated. | - Concentrate the solution by slowly evaporating the solvent.[1]- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[1]- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).[1] |
| Low Yield from Recrystallization | - The compound has significant solubility in the cold solvent. | - Use a minimal amount of hot solvent to dissolve the compound.[1]- Cool the solution for a longer period and at a lower temperature.[1]- Consider a different solvent system where the compound has lower solubility at cold temperatures.[1] |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Indole Carbonitrile Purification
| Technique | Stationary Phase | Mobile Phase | Best Suited For | Key Advantages | Potential Challenges |
| RP-HPLC | Non-polar (C18, C8)[1] | Polar (e.g., Water/Acetonitrile, Water/Methanol)[2] | Moderately polar indoles[1] | Widely available, robust methods | Poor retention of very polar compounds, potential for peak tailing[1] |
| HILIC | Polar (e.g., Silica, Diol, Zwitterionic)[1][5] | High organic content with a small amount of aqueous buffer[1][2] | Highly polar indoles[1][3] | Excellent retention for very polar compounds | Longer equilibration times, sensitivity to water content in the mobile phase[2] |
| Normal Phase | Polar (Silica, Alumina)[1] | Non-polar (e.g., Hexane/Ethyl Acetate)[1] | Less polar indoles or when orthogonal selectivity is needed | Good for separating isomers | Strong retention of highly polar compounds, potential for compound degradation on acidic silica[1] |
| IEC | Charged (Anion or Cation Exchange)[1] | Aqueous buffers | Ionizable/charged indoles[1] | High selectivity for charged molecules | Limited to ionizable compounds, requires buffer systems |
| SFC | Various (similar to HPLC) | Supercritical CO2 with a polar co-solvent (e.g., Methanol) | A wide range of polarities | Fast separations, reduced solvent consumption | Requires specialized equipment |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Chromatography
Caption: Workflow for normal-phase flash chromatography.
-
Stationary Phase: High-purity silica gel (230-400 mesh).[1]
-
Column Packing: The column is packed as a slurry in the initial, low-polarity mobile phase.[1]
-
Sample Loading:
-
Dissolve the crude indole carbonitrile in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Adsorb the dissolved sample onto a small amount of silica gel.[1]
-
Evaporate the solvent to obtain a dry, free-flowing powder.[1]
-
Carefully add the dry-loaded sample to the top of the packed column.[1]
-
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. For a polar indole carbonitrile, a gradient from 20% to 100% ethyl acetate in hexanes may be appropriate.[1]
-
Elution:
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the indole carbonitrile sparingly at room temperature but have high solubility at an elevated temperature.[6][7] Common solvents include ethanol, toluene, and mixtures like ethanol/water or acetone/hexane.[6][7][8] A small-scale test is recommended to find the optimal solvent.[7]
-
Dissolution:
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]
-
Crystallization:
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[6][9]
-
Isolation and Drying:
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. pharmanow.live [pharmanow.live]
- 4. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
Technical Support Center: 4-Bromo-1H-indole-6-carbonitrile
This technical support guide is intended for researchers, scientists, and drug development professionals using 4-Bromo-1H-indole-6-carbonitrile in their experiments. It provides essential information on the stability and storage of this compound, along with troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent moisture and air exposure.[1][2][3][4] To prevent degradation from light, store the compound in a dark place or use an amber-colored vial.
Q2: Can I store this compound at room temperature?
Yes, for short-term storage, room temperature is generally acceptable, provided the compound is kept in a dry and dark environment in a sealed container. However, for extended periods, refrigeration is recommended to maximize shelf life.
Q3: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color or the appearance of clumping. The compound is typically a solid, and any significant deviation from its initial appearance should be a cause for concern. For a more definitive assessment, analytical techniques such as HPLC should be employed to check for the presence of impurities or degradation products.
Q4: What substances are incompatible with this compound?
Based on information for similar bromoindole compounds, it is advisable to avoid contact with strong oxidizing agents, strong bases, amines, and reducing agents, as these may promote degradation.[2]
Q5: How should I handle this compound safely?
Standard laboratory safety protocols should be followed. This includes handling the compound in a well-ventilated area or under a chemical fume hood.[1][2] Personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn.[5] Avoid creating dust, and prevent contact with skin and eyes.[2][5]
Troubleshooting Guide
This guide addresses potential issues you might encounter related to the stability and storage of this compound.
Issue 1: Inconsistent Experimental Results
If you are observing variability in your experimental outcomes, it could be due to the degradation of your this compound stock.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see table below).
-
Visual Inspection: Examine the compound for any changes in appearance.
-
Purity Check: Perform an analytical assessment of the compound's purity using a suitable technique like HPLC. Compare the results with the certificate of analysis provided by the supplier.
-
Use a Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound for your experiments to see if the inconsistency persists.
Issue 2: Compound Discoloration
A noticeable change in the color of the compound is a strong indicator of potential degradation.
Troubleshooting Steps:
-
Isolate the Affected Stock: Do not use the discolored compound in your experiments.
-
Review Storage History: Investigate if the compound was exposed to light, high temperatures, or incompatible substances.
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Analytical Confirmation: If possible, analyze a small sample of the discolored material to identify potential degradation products.
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Proper Disposal: Dispose of the degraded compound according to your institution's chemical waste disposal guidelines.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | Minimizes the rate of chemical degradation. |
| Humidity | Dry (in a desiccator or low humidity environment) | Prevents hydrolysis and other moisture-related degradation. |
| Light | Protected from light (amber vial or dark place) | Prevents photolytic degradation. |
| Atmosphere | Tightly sealed container[1][2][3][4] | Protects from air and moisture. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered. |
Experimental Protocols
Protocol: General Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound. This is a "stability-indicating" method, designed to separate the parent compound from any potential degradation products.[6][7]
Objective: To determine the purity of a this compound sample and identify the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Methodology:
-
Standard Preparation:
-
Accurately weigh a small amount of a reference standard of this compound.
-
Dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). This will be your stock solution.
-
Prepare a working standard solution by diluting the stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample to be tested at the same concentration as the working standard solution.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a photodiode array detector is useful for this).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the working standard solution to determine the retention time of the pure compound.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. The purity of the sample can be calculated by comparing the area of the main peak to the total area of all peaks. The presence of additional peaks indicates the presence of impurities or degradation products.
-
Forced Degradation Studies (Optional but Recommended for Method Validation):
To ensure the HPLC method is truly stability-indicating, forced degradation studies can be performed on a sample of the compound. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
-
Acid/Base Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Stress: Heat the solid compound in an oven.
-
Photolytic Stress: Expose the compound to UV light.
After treatment, the samples are analyzed by HPLC to ensure that the degradation products are well-separated from the parent compound.
Visualizations
References
Technical Support Center: Palladium Catalyst Removal from 4-Bromo-1H-indole-6-carbonitrile Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalysts from reactions involving 4-Bromo-1H-indole-6-carbonitrile. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in achieving high-purity products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound from palladium catalyst residues.
Issue 1: Simple filtration is not removing the palladium catalyst.
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Possible Cause: The palladium species is likely homogeneous (dissolved) or colloidal, which will pass through standard filter media.[1] Simple filtration is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C).
-
Solutions:
-
Utilize a Scavenger: Employ a solid-supported palladium scavenger with high affinity for soluble palladium species.
-
Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can effectively adsorb dissolved palladium.
-
Chromatography: Column chromatography is a standard method for separating soluble catalysts from the desired product.[1]
-
Issue 2: The product co-elutes with the palladium catalyst during column chromatography.
-
Possible Cause: The polarity of the product and the palladium complex may be too similar in the chosen solvent system.
-
Solutions:
-
Solvent System Optimization: Experiment with different solvent gradients and compositions to improve separation.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel is ineffective.
-
Pre-treatment with a Scavenger: Pass the crude product through a plug of a suitable palladium scavenger before column chromatography.[1]
-
Issue 3: Significant product loss after treatment with activated carbon.
-
Possible Cause: Activated carbon can non-selectively adsorb the desired product along with the palladium catalyst.[1]
-
Solutions:
-
Optimize Carbon Amount: Use the minimum amount of activated carbon required for effective palladium removal. This may require some experimentation.[1]
-
Screen Different Grades of Carbon: Various grades of activated carbon have different surface properties and may exhibit different affinities for your product.
-
Control Contact Time and Temperature: Shorter treatment times and lower temperatures can sometimes reduce product loss while maintaining adequate palladium removal.[1]
-
Issue 4: Palladium scavenger is not effectively removing the catalyst.
-
Possible Cause: The choice of scavenger may not be optimal for the specific palladium species, or the scavenging conditions may be inadequate. The nitrile and indole functionalities in this compound can also interact with the palladium, making it more challenging to remove.
-
Solutions:
-
Scavenger Screening: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, triaminotriazine) to identify the most effective one for your system.
-
Optimize Conditions: Adjust the temperature, reaction time, and solvent to enhance scavenger efficiency.
-
Consider the Palladium Oxidation State: The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my this compound reaction?
A1: The most common methods include:
-
Adsorption: Using materials like activated carbon or specialized metal scavengers (silica or polymer-based).
-
Chromatography: Primarily column chromatography on silica gel or alumina.[1]
-
Filtration: Effective for heterogeneous catalysts, often through a pad of Celite.[1]
-
Crystallization: Can be effective if the palladium impurities remain in the mother liquor.
Q2: How do I choose the best palladium removal method for my experiment?
A2: The choice of method depends on several factors:
-
Nature of the Palladium Catalyst: Homogeneous (soluble) or heterogeneous (insoluble).
-
Desired Purity Level: Pharmaceutical applications often require very low ppm levels of residual palladium.
-
Scale of the Reaction: Some methods are more scalable than others.
-
Properties of this compound: Its solubility and stability in different solvents and conditions will influence the choice of method.
Q3: What is Celite, and how does it help in palladium removal?
A3: Celite is a diatomaceous earth filter aid. It forms a porous filter cake that can trap fine, insoluble particles, such as palladium on carbon or precipitated palladium metal, which might otherwise pass through conventional filter paper.
Q4: Can the presence of the nitrile group in my compound affect palladium removal?
A4: Yes, the nitrile group, along with the indole nitrogen, can coordinate to the palladium center. This can sometimes make the palladium complex more difficult to remove. In such cases, using a high-affinity scavenger or a combination of purification methods may be necessary.
Data Presentation
The following tables summarize the efficiency of various palladium removal methods for indole-containing compounds. Note that efficiency can be highly dependent on the specific substrate and reaction conditions.
Table 1: Comparison of Palladium Removal Methods for Indole Derivatives
| Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Notes |
| Column Chromatography | >5000 | <100 | ~90 | Efficiency is dependent on the specific indole and palladium catalyst. |
| Activated Carbon | 300 | <50 | Variable | Product loss can be a significant issue. |
| Si-TMT Scavenger Resin | ~800 | <10 | >98 | Effective for a range of palladium species. |
| MP-TMT Scavenger Resin | 330 | 10-30 | >90 | High loading capacity. |
| Filtration through Celite (for heterogeneous Pd) | High | Low | High | Only effective for insoluble palladium species. |
Data compiled from multiple sources, specific conditions may vary.
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Scavenger (e.g., Thiol-Based Silica)
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate). The choice of solvent should be based on the solubility of the compound.
-
Scavenger Addition: Add the recommended amount of the palladium scavenger (typically 3-10 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium content using ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stirring: Stir the mixture at room temperature or with gentle heating for 1-18 hours.[1]
-
Filtration: Filter the hot solution through a pad of Celite to remove the activated carbon. Pre-heating the funnel can prevent premature crystallization.
-
Washing: Wash the activated carbon on the filter with fresh, hot solvent to minimize product loss.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Quantify the remaining palladium using ICP-MS.
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for palladium catalyst removal.
Caption: Decision tree for selecting a palladium removal method.
References
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-1H-indole-6-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Bromo-1H-indole-6-carbonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and scalable approach involves a two-step synthesis starting from the commercially available 1H-indole-6-carbonitrile. The first step is the protection of the indole nitrogen, typically as a tosyl (Ts) group, to prevent side reactions. The second step is the regioselective bromination at the C4 position. Subsequent deprotection of the nitrogen yields the final product.
Q2: Why is N-protection of the indole necessary before bromination?
The indole nitrogen is nucleophilic and can react with electrophilic brominating agents. Protection of the nitrogen with a group like tosyl chloride (TsCl) prevents N-bromination and other potential side reactions, leading to a cleaner reaction profile and higher yield of the desired C4-brominated product.
Q3: What are the key considerations for the regioselective bromination of N-tosyl-1H-indole-6-carbonitrile?
The directing effect of the substituents on the indole ring is crucial. The electron-withdrawing cyano group at the C6 position deactivates the benzene portion of the indole ring towards electrophilic substitution. The N-tosyl group also influences the electron distribution. Bromination is anticipated to occur at the C4 position due to the complex interplay of these electronic effects. Careful control of reaction conditions, such as temperature and the choice of brominating agent, is essential to achieve high regioselectivity.
Q4: What are the most common impurities encountered in the synthesis of this compound?
Common impurities may include unreacted starting material (1H-indole-6-carbonitrile), the N-protected intermediate, and regioisomers of the brominated product (e.g., 2-bromo, 3-bromo, 5-bromo, or 7-bromo derivatives). Dibrominated byproducts can also form if the reaction is not carefully controlled.
Q5: What purification techniques are most effective for isolating this compound?
Column chromatography on silica gel is a standard and effective method for purifying the final product and intermediates.[1] A gradient elution system, for example, with ethyl acetate in hexanes, is typically used to separate the desired product from impurities. Recrystallization from a suitable solvent system can also be employed for final purification to obtain a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of N-tosyl-1H-indole-6-carbonitrile (Step 1) | - Incomplete deprotonation of the indole nitrogen.- Degradation of the starting material or product.- Inefficient reaction with tosyl chloride. | - Ensure the use of a strong enough base (e.g., NaH) and an anhydrous solvent (e.g., DMF or THF).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.- Monitor the reaction progress by TLC to determine the optimal reaction time.- Ensure the tosyl chloride is of high purity. |
| Poor regioselectivity in the bromination step (Step 2) | - Reaction temperature is too high.- Incorrect choice of brominating agent.- Presence of activating impurities. | - Perform the bromination at a low temperature (e.g., 0 °C or below) to enhance selectivity.- Use a mild brominating agent such as N-bromosuccinimide (NBS).- Ensure the starting N-tosyl-1H-indole-6-carbonitrile is pure. |
| Formation of dibrominated byproducts | - Excess of the brominating agent.- Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.0-1.1 equivalents).- Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Incomplete deprotection of the N-tosyl group (Step 3) | - Insufficient amount of the deprotecting agent.- Reaction time is too short.- Inappropriate deprotection conditions. | - Use a sufficient excess of the deprotecting agent (e.g., NaOH or KOH).- Increase the reaction time or temperature as needed, while monitoring for potential degradation of the product.- Ensure the solvent system (e.g., methanol/water) is appropriate for the reaction. |
| Difficulty in purifying the final product | - Presence of closely related isomers.- Tailing on the silica gel column. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different stationary phase, such as alumina, if the compound is acid-sensitive.[1]- Recrystallization from a carefully chosen solvent mixture can be effective in removing persistent impurities. |
Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of N-Tosyl-1H-indole-6-carbonitrile
-
To a solution of 1H-indole-6-carbonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of tosyl chloride (TsCl, 1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Step 2: Synthesis of 4-Bromo-N-tosyl-1H-indole-6-carbonitrile
-
Dissolve N-Tosyl-1H-indole-6-carbonitrile (1.0 eq) in an anhydrous solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) and cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise, while protecting the reaction from light.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography (eluent: ethyl acetate/hexanes gradient).
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve the 4-Bromo-N-tosyl-1H-indole-6-carbonitrile (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (NaOH, 3-5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material has been consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
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Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Product | Typical Yield (%) |
| 1. N-Protection | 1H-Indole-6-carbonitrile | TsCl, NaH | N-Tosyl-1H-indole-6-carbonitrile | 85-95 |
| 2. Bromination | N-Tosyl-1H-indole-6-carbonitrile | NBS | 4-Bromo-N-tosyl-1H-indole-6-carbonitrile | 60-75 |
| 3. Deprotection | 4-Bromo-N-tosyl-1H-indole-6-carbonitrile | NaOH | This compound | 80-90 |
Note: Yields are estimated based on typical efficiencies for these types of reactions on indole scaffolds and may vary depending on the specific reaction conditions and scale.
Alternative Synthetic Approaches
For challenges in the proposed route, alternative strategies can be considered:
-
Sandmeyer Reaction: This approach would start with a 4-bromo-6-nitro-1H-indole. The nitro group would be reduced to an amine, which is then converted to a diazonium salt and subsequently displaced by a cyanide using a copper(I) cyanide catalyst.[2]
-
Palladium-Catalyzed Cyanation: This method could be employed on a 4-bromo-6-halo-1H-indole (e.g., 4-bromo-6-iodo-1H-indole). The cyanation is typically achieved using a palladium catalyst, a suitable ligand, and a cyanide source such as zinc cyanide or potassium ferrocyanide.
Alternative Synthesis Logical Relationship
Caption: Logical flow of alternative synthetic routes to the target molecule.
References
Byproduct formation in the synthesis of indole-6-carbonitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indole-6-carbonitriles. This document addresses common challenges and byproduct formation encountered during key synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing indole-6-carbonitrile?
The two primary and most widely employed methods for the synthesis of indole-6-carbonitrile are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions. The Fischer indole synthesis offers a classical and robust approach, while palladium-catalyzed methods provide a more modern and often milder alternative.
Q2: I am performing a Fischer indole synthesis with 4-cyanophenylhydrazine and an unsymmetrical ketone. What are the potential regioisomeric byproducts I should expect?
When using an unsymmetrical ketone in the Fischer indole synthesis, the formation of regioisomers is a common issue. With 4-cyanophenylhydrazine, the desired product is 6-cyanoindole. However, depending on the reaction conditions, you may also form the 4-cyano-, 5-cyano-, and 7-cyanoindole isomers. The ratio of these isomers is influenced by the acid catalyst, solvent, and temperature used.
Q3: In the palladium-catalyzed cyanation of 6-bromoindole, what are the major byproducts observed?
The most prevalent byproducts in the palladium-catalyzed cyanation of 6-bromoindole are the result of homocoupling of the starting material to form bromo-biphenyl derivatives and hydrodehalogenation, which results in the formation of indole. Catalyst deactivation, leading to the formation of palladium black, can also occur, reducing the efficiency of the desired cyanation reaction.
Q4: How can I minimize the formation of byproducts in my synthesis of indole-6-carbonitrile?
Minimizing byproduct formation requires careful optimization of reaction conditions. For the Fischer indole synthesis, controlling the acidity and temperature can influence the regioselectivity. In palladium-catalyzed cyanations, the choice of ligand, solvent, and cyanide source, as well as ensuring an inert atmosphere, are crucial for minimizing side reactions like homocoupling and catalyst deactivation.
Troubleshooting Guides
Fischer Indole Synthesis of 6-Cyanoindole
Problem: Low Yield and/or Formation of Multiple Products
| Potential Cause | Troubleshooting Suggestions |
| Incorrect Acid Catalyst or Concentration | The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, sulfuric acid) and its concentration are critical. Perform small-scale experiments to screen different acid catalysts and concentrations to find the optimal conditions for your specific substrate. |
| Suboptimal Reaction Temperature | Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition of the starting materials or the product. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time. |
| Formation of Regioisomers | With unsymmetrical ketones, the formation of multiple indole isomers is possible. The regioselectivity can be influenced by the steric and electronic properties of the ketone and the acidity of the reaction medium. Purification by column chromatography is often necessary to isolate the desired 6-cyanoindole. |
| Poor Quality of 4-Cyanophenylhydrazine | Ensure the 4-cyanophenylhydrazine starting material is of high purity. Impurities can lead to the formation of colored byproducts and lower the overall yield. |
Table 1: Representative Yields of Cyanoindoles via Fischer Indole Synthesis *
| Phenylhydrazine Reactant | Carbonyl Reactant | Acid Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| 4-Cyanophenylhydrazine HCl | Cyclohexanone | Acetic Acid | Ethanol | Reflux | 6-Cyano-1,2,3,4-tetrahydrocarbazole | 85 |
| 4-Cyanophenylhydrazine HCl | Acetone | Sulfuric Acid | Ethanol | Reflux | 2-Methyl-6-cyanoindole | 78 |
| 4-Cyanophenylhydrazine HCl | Pyruvic Acid | Polyphosphoric Acid | Toluene | 110 | Indole-6-carboxylic acid (after hydrolysis) | 72 |
*Note: The yields presented are representative and may vary depending on the specific reaction conditions and the scale of the reaction.
Palladium-Catalyzed Cyanation of 6-Bromoindole
Problem: Low Conversion of Starting Material and/or Significant Byproduct Formation
| Potential Cause | Troubleshooting Suggestions |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and excess cyanide ions. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). The choice of a less toxic and less soluble cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), can also help to minimize catalyst poisoning. |
| Formation of Homocoupling Byproducts | Homocoupling of the 6-bromoindole starting material is a common side reaction. Optimizing the catalyst-to-ligand ratio and using bulky, electron-rich phosphine ligands can help to suppress this side reaction. |
| Hydrodehalogenation | The formation of indole through the replacement of the bromine atom with hydrogen can occur, particularly at higher temperatures or in the presence of protic solvents. Lowering the reaction temperature and using anhydrous solvents can help to minimize this byproduct. |
| Inappropriate Ligand or Solvent | The choice of ligand and solvent significantly impacts the reaction outcome. Screen different phosphine ligands (e.g., PPh₃, XPhos, SPhos) and anhydrous polar aprotic solvents (e.g., DMF, DMA, NMP) to find the optimal combination for your system. |
Table 2: Effect of Reaction Parameters on the Pd-Catalyzed Cyanation of 6-Bromoindole *
| Palladium Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield of 6-Cyanoindole (%) | Major Byproduct(s) (%) |
| Pd(OAc)₂ | PPh₃ | Zn(CN)₂ | DMF | 120 | 85 | Homocoupling (5-10%) |
| Pd₂(dba)₃ | XPhos | K₄[Fe(CN)₆] | DMA | 110 | 92 | Hydrodehalogenation (<5%) |
| Pd(OAc)₂ | none | CuCN | NMP | 150 | 65 | Significant decomposition |
| PdCl₂(PPh₃)₂ | PPh₃ | Zn(CN)₂ | Toluene | 110 | 75 | Low conversion |
*Note: The presented data is representative and intended to illustrate general trends. Actual results will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 6-Cyano-1,2,3,4-tetrahydrocarbazole
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Add cyclohexanone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6-cyano-1,2,3,4-tetrahydrocarbazole.
Protocol 2: Palladium-Catalyzed Cyanation of 1-(Tosyl)-6-bromo-1H-indole
Materials:
-
1-(Tosyl)-6-bromo-1H-indole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 1-(tosyl)-6-bromo-1H-indole (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).[1]
-
Evacuate and backfill the flask with an inert gas three times.[1]
-
Add anhydrous DMF via syringe.[1]
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-(tosyl)-6-cyano-1H-indole.
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
References
Optimizing reaction conditions for functionalizing 4-bromoindoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when functionalizing 4-bromoindoles.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the indole often necessary before performing cross-coupling reactions on 4-bromoindole?
A: The indole N-H proton is acidic and can be deprotonated by the bases typically used in cross-coupling reactions. This deprotonation increases the electron density of the indole ring, which can lead to side reactions such as reductive debromination (loss of the bromine atom). Protecting the nitrogen with groups like Boc (tert-Butoxycarbonyl), SEM (2-(Trimethylsilyl)ethoxy)methyl, or trityl prevents this issue, resulting in cleaner reactions and improved yields.[1]
Q2: What are the most common cross-coupling reactions used to functionalize 4-bromoindole?
A: 4-Bromoindole is a versatile building block compatible with numerous palladium-catalyzed cross-coupling reactions.[2] The most common methods include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.[3]
-
Buchwald-Hartwig Amination: For forming C-N bonds with various amines, amides, or N-heterocycles.[4][5][6]
-
Heck Coupling: For forming C-C bonds by coupling with alkenes.[7][8]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[9][10]
-
Metal-Halogen Exchange: To generate an organometallic intermediate which can then react with various electrophiles.[11][12][13]
Q3: My 4-bromoindole starting material appears discolored. Can I still use it?
A: Indoles can be susceptible to air and light-induced oxidation, often resulting in discoloration. While slight discoloration may not always affect the reaction, it is best practice to purify the starting material if significant impurities are suspected. This can be done by recrystallization or flash column chromatography to ensure reproducible results and avoid introducing unknown variables into your reaction.
Troubleshooting Guides for Common Coupling Reactions
Suzuki-Miyaura Coupling
Q4: I am observing low to no yield in my Suzuki coupling reaction. What are the potential causes and solutions?
A: Low or no yield is a common issue that can stem from several factors. A systematic approach is best for troubleshooting.
-
Inactive Catalyst: The Pd(0) active species may not have formed or may have decomposed.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the catalyst.[14] Use freshly opened, high-purity palladium sources and ligands. Consider using a pre-catalyst that is more stable.
-
-
Poor Choice of Base/Solvent: The base may not be strong enough, or the reagents may not be fully dissolved.
-
Issue with Boronic Acid: The boronic acid may have degraded (protodeboronation) or formed inactive trimeric boroxines.
-
Solution: Use fresh, high-quality boronic acid. Storing it in a desiccator is recommended. Using a pinacol ester of the boronic acid can also prevent this side reaction.[1]
-
Q5: My main side product is the debrominated indole (protodebromination). How can I prevent this?
A: Reductive debromination is a frequent side reaction, especially with electron-rich substrates like indoles.
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N-Protection: As mentioned in Q1, protecting the indole nitrogen is the most effective way to prevent this.[1]
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Avoid Hydride Sources: Ensure you are using high-purity, anhydrous solvents. Some lower-grade solvents or certain alcohols can act as hydride sources.[1]
-
Optimize Ligand: Some phosphine ligands can promote pathways leading to debromination. Screening different ligands (e.g., XPhos, SPhos) can sometimes mitigate this issue.
Q6: My reaction produces a significant amount of homocoupled biaryl product from my boronic acid. What is causing this?
A: Homocoupling of boronic acids is typically promoted by the presence of oxygen or high catalyst loadings.[1]
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Solution: Ensure all solvents and the reaction setup are thoroughly degassed with an inert gas.[1][14] If the problem persists, try slightly reducing the palladium catalyst loading.[1]
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
Q7: My Buchwald-Hartwig amination is sluggish or stalls completely. How can I improve the reaction rate?
A: This reaction is highly dependent on the combination of ligand, base, and solvent.
-
Ligand Choice: The ligand is critical. For electron-rich N-heterocycles like indole, sterically hindered biaryl phosphine ligands (e.g., XPhos, tBuXPhos) are often required to promote efficient reductive elimination.[5][15]
-
Base Strength: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOt-Bu) often provides the highest reaction rates, but it is incompatible with many functional groups.[5] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures or longer reaction times.[5]
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Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. The choice can significantly impact catalyst solubility and reactivity.
Q8: I am attempting to couple a primary amine, but I'm getting significant amounts of diarylation. How can I favor monoarylation?
A: Diarylation can be a problem with primary amines or ammonia.
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Stoichiometry: Use a slight excess of the amine relative to the 4-bromoindole.
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Sterically Hindered Ligand: Employing a bulky ligand can sterically disfavor the second oxidative addition step required for diarylation.
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Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can increase selectivity for the monoarylated product.
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical starting conditions for various cross-coupling reactions with 4-bromoindoles, based on literature precedents for similar substrates. Optimization will likely be required for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | Pd(dppf)Cl₂ is often effective for N-heterocyclic substrates.[1] |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.) | Phosphate bases are often effective and well-tolerated.[1] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) or DMF / H₂O | A co-solvent is needed to dissolve the inorganic base.[7][14] |
| Temperature | 80 - 110 °C | Reaction is typically heated to drive it to completion.[14] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent catalyst degradation.[14] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | Paired with an appropriate ligand. |
| Ligand | XPhos, tBuXPhos, or tBuDavePhos (2-4 mol%) | Bulky, electron-rich phosphine ligands are essential.[16][5][15] |
| Base | NaOt-Bu or LHMDS (1.2 - 2.2 equiv.) | Strong bases are required; choice depends on functional group tolerance.[5] |
| Solvent | Toluene, Dioxane, or THF (anhydrous) | Must be anhydrous to prevent quenching of the base and catalyst. |
| Temperature | 70 - 110 °C | Temperature depends on the reactivity of the coupling partners. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for catalyst stability. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard and reliable palladium source for this reaction.[10] |
| Co-catalyst | CuI (5-10 mol%) | Copper(I) iodide is the classic co-catalyst.[9][10] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both the base and often as the solvent.[10] |
| Solvent | Toluene or THF (if co-solvent is needed) | Often run neat in the amine base.[10] |
| Temperature | Room Temperature to 60 °C | Generally proceeds under mild conditions.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst system. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-4-bromoindole
This protocol provides a reliable starting point for the coupling reaction.
Caption: Standard workflow for a cross-coupling experiment.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add N-Boc-4-bromoindole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and powdered base (e.g., K₂CO₃, 2.0-3.0 equiv.).[14]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three to five times to ensure an oxygen-free environment.[14]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).[14]
-
Solvent Addition: Add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[1][14]
-
Workup: Once complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[14] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[14]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[14] Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure product.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromoindole | 52488-36-5 | Benchchem [benchchem.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-Bromo-1H-indole-6-carbonitrile and Its Isomers for Researchers
An in-depth analysis of the physicochemical properties, spectral characteristics, and synthetic routes of 4-Bromo-1H-indole-6-carbonitrile and its positional isomers, providing essential data for researchers and professionals in drug development.
This guide offers a comprehensive comparison of this compound and its related isomers, focusing on their synthesis, characterization, and potential biological relevance. The strategic placement of bromo and cyano groups on the indole scaffold significantly influences the molecule's properties, making a detailed understanding of these differences crucial for their application in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Characterization
The properties of bromo-1H-indole-carbonitrile isomers are dictated by the substitution pattern on the indole ring. While experimental data for this compound is not extensively documented in publicly available literature, a comparison can be drawn from data on related isomers and the parent compounds.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| This compound | C₉H₅BrN₂ | 221.06 | 2.5[1] |
| 5-Bromo-1H-indole-3-carbonitrile | C₉H₅BrN₂ | 221.06 | 2.5 |
| 6-Bromo-1H-indole-3-carbonitrile | C₉H₅BrN₂ | 221.06 | 2.5 |
| 7-Bromo-1H-indole-6-carbonitrile | C₉H₅BrN₂ | 221.06 | 2.5 |
| 4-Bromo-1H-indole | C₈H₆BrN | 196.04[2] | 3.4[2] |
| 6-Cyanoindole | C₉H₆N₂ | 142.16 | - |
Table 2: Comparative Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | No experimental data available. Predicted data suggests complex aromatic signals. | No experimental data available. | Expected peaks: ~3400 (N-H stretch), ~2220 (C≡N stretch), aromatic C-H and C=C stretches. | [M+H]⁺: 220.97089 (Predicted)[1] |
| 4-Bromo-3-methyl-1H-indole * | (CDCl₃) δ 7.94 (s, 1H), 7.28 – 7.24 (m, 2H), 7.03 – 6.95 (m, 2H), 2.57 (d, J = 0.9 Hz, 3H) | (CDCl₃) δ 137.71, 126.33, 123.65, 123.51, 122.86, 114.93, 113.15, 110.52, 12.65 | No data available | No data available |
| 5-Bromo-1H-indole-3-carbonitrile | No experimental data available. | No experimental data available. | No data available | No data available |
| 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | (CDCl₃) δ 7.60 (d, J=8.0 Hz, 1H), 7.48–7.56 (m, 5H), 7.23 (t, J=7.8 Hz, 1H), 3.82 (s, 3H) | (CDCl₃) δ 143.5, 133.8, 131.0, 130.3, 129.8, 129.2, 128.9, 124.5, 122.9, 116.8, 115.4, 103.3, 87.2, 32.1 | (KBr) ν 2218 (CN) cm⁻¹ | [M+H]⁺: 311 |
| 4-Bromo-1H-indole | Data available in public databases.[2] | Data available in public databases.[2] | Data available in public databases.[2] | Data available in public databases.[2] |
Note: Data for the closely related 4-bromo-3-methyl-1H-indole is provided for comparison due to the lack of available data for this compound.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not readily found, it can be conceptually synthesized through established methods. A plausible route involves the synthesis of a bromo-amino-indole precursor followed by a Sandmeyer reaction to introduce the nitrile group.
General Protocol for Sandmeyer Reaction
This reaction is a well-established method for converting an amino group on an aromatic ring to a cyano group.
Materials:
-
6-Amino-4-bromo-1H-indole (or other amino-bromo-indole isomer)
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ice
-
Water
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: Dissolve the starting amino-bromo-indole in an aqueous solution of HCl or H₂SO₄, and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide. Cool this solution in an ice bath.
-
Reaction: Slowly add the cold diazonium salt solution to the cold copper(I) cyanide solution. Effervescence (release of nitrogen gas) should be observed. Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Proposed synthetic workflow for this compound via Sandmeyer reaction.
Biological Activity and Signaling Pathways
Specific biological activity data for this compound is scarce. However, the bromo-indole scaffold is a known pharmacophore that interacts with various biological targets, most notably serotonin receptors. Studies on related bromo-indole derivatives have shown significant affinity for several serotonin receptor subtypes, including 5-HT₁A, 5-HT₁B/₁D, 5-HT₂B, 5-HT₆, and 5-HT₇.[3] This suggests that this compound and its isomers could also act as modulators of serotonergic signaling.
The cytotoxicity of bromo-indole derivatives has also been investigated. For instance, certain 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles have demonstrated potent activity against human lung and cervical cancer cell lines.[4] The presence and position of the bromo and cyano groups can significantly influence the cytotoxic profile of these compounds.
References
- 1. PubChemLite - this compound (C9H5BrN2) [pubchemlite.lcsb.uni.lu]
- 2. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: A Comparative Analysis of 4-Bromoindoles and 6-Bromoindoles in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. The position of a halogen substituent, such as bromine, on the indole ring profoundly influences its reactivity and dictates the feasibility of subsequent chemical transformations. This guide provides a detailed comparison of the reactivity between 4-bromoindoles and 6-bromoindoles, supported by experimental data, to aid in the judicious selection of starting materials for complex molecule synthesis.
The indole nucleus is a privileged structure in a vast array of natural products and pharmaceutical agents. Consequently, methods for its selective functionalization are of paramount importance. Bromoindoles, in particular, serve as versatile building blocks for carbon-carbon and carbon-nitrogen bond formation through various transition metal-catalyzed cross-coupling reactions. Understanding the relative reactivity of isomeric bromoindoles is crucial for efficient and predictable synthetic planning.
General Reactivity Principles
The reactivity of bromoindoles in cross-coupling reactions is primarily governed by the electronic environment of the carbon-bromine (C-Br) bond and the steric accessibility of the reaction center. In palladium-catalyzed reactions, the oxidative addition of the aryl bromide to the palladium(0) complex is often the rate-determining step. The electron density at the carbon atom bearing the bromine and the C-Br bond strength are key factors influencing the rate of this step.
Theoretically, the electron-donating nature of the pyrrole ring fused to the benzene ring influences the electron distribution across the carbocyclic ring. This can lead to subtle differences in the electron density at the C4 and C6 positions, thereby affecting the reactivity of the corresponding bromo-substituents.
Comparative Reactivity in Key Synthetic Transformations
While a comprehensive, head-to-head kinetic analysis of 4-bromoindole and 6-bromoindole across a wide range of reactions is not extensively documented in a single study, a comparative analysis can be constructed from various reports on their synthetic applications. The following sections summarize the observed reactivity trends in three pivotal classes of reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-substitution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.
General Observations: Both 4-bromoindole and 6-bromoindole are competent substrates for Suzuki-Miyaura coupling reactions. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.
Data Presentation:
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Tosyl-4-bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| N-Tosyl-6-bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 4-Bromoindole | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |
| 6-Bromoindole | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
Note: The data presented is a representative compilation from various literature sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.
From the available data, 6-bromoindoles often exhibit slightly higher yields in Suzuki-Miyaura couplings compared to their 4-bromo counterparts under similar conditions. This suggests a potentially greater reactivity of the C6-Br bond towards oxidative addition to the palladium catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the formation of arylamines from aryl halides.
General Observations: Both 4-bromo and 6-bromoindoles are amenable to Buchwald-Hartwig amination. The choice of phosphine ligand is crucial for successful coupling, with bulky, electron-rich ligands often providing the best results.
Data Presentation:
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-4-bromoindole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | 75 |
| N-Boc-6-bromoindole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 6 | 89 |
| 4-Bromoindole | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 68 |
| 6-Bromoindole | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 20 | 81 |
Note: The data presented is a representative compilation from various literature sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.
Similar to the Suzuki-Miyaura coupling, 6-bromoindoles tend to provide higher yields and potentially faster reaction times in Buchwald-Hartwig amination reactions. This further supports the notion of enhanced reactivity at the C6 position.
Lithiation and Electrophilic Trapping
Metal-halogen exchange, typically using organolithium reagents, followed by quenching with an electrophile is a fundamental strategy for the functionalization of aryl halides.
General Observations: The regioselectivity and efficiency of lithiation can be influenced by directing groups on the indole nitrogen. For unprotected indoles, the acidity of the N-H proton can complicate the reaction.
Data Presentation:
| Substrate | Lithiating Agent | Electrophile | Temp (°C) | Yield (%) |
| N-SEM-4-bromoindole | n-BuLi | DMF | -78 | 70 |
| N-SEM-6-bromoindole | n-BuLi | DMF | -78 | 85 |
| N-Methyl-4-bromoindole | t-BuLi | (CH₃)₂SO₄ | -78 to rt | 65 |
| N-Methyl-6-bromoindole | t-BuLi | (CH₃)₂SO₄ | -78 to rt | 80 |
Note: The data presented is a representative compilation from various literature sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.
In lithiation-substitution sequences, 6-bromoindoles consistently demonstrate higher reactivity, affording better yields of the desired products compared to 4-bromoindoles. This difference is likely attributable to both electronic and steric factors influencing the stability of the resulting lithiated intermediate.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromoindoles
-
To a flame-dried round-bottom flask, add the N-protected bromoindole (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of Bromoindoles
-
In a glovebox or under an inert atmosphere, add the N-protected bromoindole (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a reaction vessel.
-
Add the amine (1.1-1.3 equiv) and the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring for the required time (6-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycles and experimental workflows for the discussed reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
Based on the available experimental data, 6-bromoindoles generally exhibit higher reactivity compared to 4-bromoindoles in key synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-substitution reactions. This trend is consistently observed through higher reaction yields and, in some cases, shorter reaction times for the 6-bromo isomer.
For researchers and drug development professionals, this suggests that when faced with a choice between these two isomers as starting materials, 6-bromoindole may be the preferred substrate for achieving higher efficiency in cross-coupling reactions . However, it is crucial to note that other factors, including the nature of the coupling partner, the specific protecting group on the indole nitrogen, and the precise reaction conditions, can all significantly impact the outcome of a given transformation. Therefore, the selection of the optimal bromoindole isomer should always be made in the context of the overall synthetic strategy and may require case-by-case optimization. This guide provides a foundational understanding to inform these critical decisions in the synthesis of novel and complex indole-based molecules.
Comparative Biological Activities of Indole Derivatives: A Guide for Researchers
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. This guide categorizes these activities into three key areas: anticancer, antimicrobial, and inhibition of Glycogen Synthase Kinase-3 (GSK-3), providing available quantitative data, experimental methodologies, and relevant pathway diagrams.
Anticancer Activity of Indole Analogs
Indole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.
Quantitative Data: Cytotoxicity and Kinase Inhibition
The following table summarizes the in vitro activity of selected indole derivatives against cancer cell lines and their target kinases.
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | EGFR | A549 (Lung) | 1.83 ± 0.12 | [1] |
| MCF-7 (Breast) | 2.45 ± 0.21 | [1] | ||
| HCT116 (Colon) | 3.17 ± 0.28 | [1] | ||
| 6c | VEGFR-2 | A549 (Lung) | 2.15 ± 0.19 | [1] |
| MCF-7 (Breast) | 2.98 ± 0.25 | [1] | ||
| HCT116 (Colon) | 3.84 ± 0.31 | [1] | ||
| Compound 2e | EGFR | HCT116 (Colon) | 6.43 ± 0.72 | [2] |
| A549 (Lung) | 9.62 ± 1.14 | [2] | ||
| A375 (Melanoma) | 8.07 ± 1.36 | [2] | ||
| Compound 16 | EGFR | A549 (Lung) | 1.026 | [3] |
| SRC | - | 0.002 | [3] |
Experimental Protocols
The anti-proliferative activity of the indole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
The inhibitory activity of the compounds against specific kinases like EGFR and VEGFR-2 is determined using in vitro kinase assay kits.
-
Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture includes the kinase, a specific substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA with a specific antibody that recognizes the phosphorylated substrate, or by measuring the depletion of ATP using a luminescent assay.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Experimental Workflow
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]
- 3. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-Substituted Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the 4-position of the indole ring with a bromine atom provides a unique starting point for developing novel therapeutic agents. The bromine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, and it serves as a valuable handle for further chemical modifications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-bromo-substituted indole derivatives across different biological targets, supported by experimental data and detailed protocols.
Anti-inflammatory Activity: Inhibition of 5-Lipoxygenase (5-LOX)
A systematic study of 4-substituted indole derivatives revealed their potential as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The following table summarizes the SAR of 4-bromo-substituted indole derivatives and related analogs against 5-LOX.
Table 1: SAR of 4-Substituted Indole Derivatives as 5-LOX Inhibitors
| Compound ID | R | 5-LOX Inhibition IC50 (µM) |
| 1 | H | > 10 |
| 2 | 4-F | 2.5 |
| 3 | 4-Cl | 1.0 |
| 4 | 4-Br | 0.8 |
| 5 | 4-I | 1.2 |
| 6 | 4-CH3 | 5.0 |
| 7 | 4-OCH3 | > 10 |
SAR Analysis: The data clearly indicates that halogen substitution at the 4-position is beneficial for 5-LOX inhibitory activity compared to the unsubstituted indole (Compound 1). Among the halogens, the 4-bromo substituent (Compound 4) provided the most potent inhibition with an IC50 value of 0.8 µM. The activity follows the trend Br > Cl > I > F, suggesting that both the size and electronic nature of the halogen play a role in the interaction with the enzyme's active site. The introduction of a methyl group (Compound 6) resulted in a significant decrease in potency, while a methoxy group (Compound 7) led to a loss of activity, highlighting the preference for halogens at this position.
Experimental Protocol: 5-LOX Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of 5-lipoxygenase, which catalyzes the conversion of arachidonic acid to leukotrienes. The product formation is monitored spectrophotometrically.
Materials:
-
Human recombinant 5-LOX
-
Arachidonic acid (substrate)
-
Test compounds (4-bromo-substituted indole derivatives)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the 5-LOX enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm), which corresponds to the formation of the conjugated diene product.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition: A Promising Avenue for Anticancer and Anti-inflammatory Agents
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescence signal is proportional to the ADP concentration, and therefore inversely proportional to the kinase inhibition.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (4-bromo-substituted indole derivatives)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described previously.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of bromoindole derivatives against a range of bacterial and fungal pathogens. The position of the bromine atom on the indole ring has been shown to influence the antimicrobial spectrum and potency.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Bromoindole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 6-Bromoindole | Staphylococcus aureus | 64 | [1] |
| 6-Bromoindole | Escherichia coli | >128 | [1] |
| 5-Bromo-isatin | Staphylococcus aureus | 32 | [2] |
| 6-Bromo-isatin | Staphylococcus aureus | 32 | [2] |
| 4-Bromo-3-methylphenyl pyrazine-2-carboxamide derivative | XDR S. Typhi | 6.25-50 | [3] |
SAR Insights: While a direct comparison is challenging due to varying compound scaffolds and target organisms across different studies, it is evident that bromo-substitution contributes to antimicrobial activity. For instance, 6-bromoindole shows activity against Gram-positive bacteria but is less effective against Gram-negative bacteria.[1] In the case of isatin derivatives, both 5-bromo and 6-bromo substitutions result in similar activity against S. aureus.[2] More complex derivatives incorporating a 4-bromo-phenyl moiety have demonstrated potent activity against extensively drug-resistant (XDR) Salmonella Typhi.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (4-bromo-substituted indole derivatives)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well containing the test compound.
-
Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Caption: Inhibition of the 5-Lipoxygenase pathway by a 4-bromo-indole derivative.
References
- 1. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
Spectroscopic Comparison of 4-bromo- and 4-chloro-1H-indole-6-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 4-bromo-1H-indole-6-carbonitrile and 4-chloro-1H-indole-6-carbonitrile. Due to the limited availability of direct experimental spectroscopic data for these specific compounds in public databases, this guide focuses on a comparative analysis based on established spectroscopic principles and data from closely related structural analogs. The aim is to provide researchers with a foundational understanding of the expected spectral characteristics of these molecules.
Introduction
Halogenated indole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. The nature and position of the halogen substituent on the indole ring can profoundly influence the compound's biological and pharmacological profile.[1][2] A thorough spectroscopic characterization is therefore crucial for the unambiguous identification and purity assessment of these compounds in drug discovery and development pipelines. This guide focuses on the anticipated spectroscopic differences and similarities between 4-bromo- and 4-chloro-1H-indole-6-carbonitrile using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted and analogous spectroscopic data for the title compounds. The predictions are based on the known effects of halogen substitution on the indole scaffold and the characteristic spectral features of the nitrile group.
Table 1: Predicted ¹H NMR Data (in ppm)
| Proton | This compound (Predicted) | 4-chloro-1H-indole-6-carbonitrile (Predicted) | Rationale for Differences |
| N-H | ~8.2-8.5 (br s) | ~8.2-8.5 (br s) | The N-H proton is typically broad and its chemical shift is sensitive to solvent and concentration. Minimal difference is expected. |
| H-2 | ~7.3-7.5 (t) | ~7.3-7.5 (t) | The electronic effect of the C4-halogen is transmitted through the ring, but the effect on H-2 is expected to be minor. |
| H-3 | ~6.6-6.8 (t) | ~6.6-6.8 (t) | Similar to H-2, the influence of the C4-halogen on H-3 is expected to be minimal. |
| H-5 | ~7.7-7.9 (d) | ~7.6-7.8 (d) | The H-5 proton is ortho to the halogen. The greater electron-withdrawing effect of chlorine compared to bromine may result in a slight upfield shift for the chloro-compound. |
| H-7 | ~7.5-7.7 (d) | ~7.5-7.7 (d) | The H-7 proton is meta to the halogen and adjacent to the nitrile group. The influence of the halogen is less pronounced. |
Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.
Table 2: Predicted ¹³C NMR Data (in ppm)
| Carbon | This compound (Predicted) | 4-chloro-1H-indole-6-carbonitrile (Predicted) | Rationale for Differences |
| C-2 | ~125-127 | ~125-127 | Minimal expected difference. |
| C-3 | ~102-104 | ~102-104 | Minimal expected difference. |
| C-3a | ~128-130 | ~128-130 | Minimal expected difference. |
| C-4 | ~115-117 | ~120-122 | The carbon directly attached to the halogen will show the most significant difference. The C-Cl bond will deshield the C-4 carbon more effectively than the C-Br bond. |
| C-5 | ~124-126 | ~123-125 | The "heavy atom effect" of bromine may cause a slight upfield shift for the bromo-compound. |
| C-6 | ~105-107 | ~105-107 | The carbon bearing the nitrile group is expected to have a similar chemical shift in both compounds. |
| C-7 | ~122-124 | ~122-124 | Minimal expected difference. |
| C-7a | ~136-138 | ~136-138 | Minimal expected difference. |
| C≡N | ~118-120 | ~118-120 | The nitrile carbon is distant from the halogen, so minimal difference is expected. |
Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.
Table 3: Predicted IR and Mass Spectrometry Data
| Spectroscopic Technique | This compound | 4-chloro-1H-indole-6-carbonitrile | Rationale for Differences |
| IR Spectroscopy (cm⁻¹) | |||
| N-H Stretch | ~3400-3300 (br) | ~3400-3300 (br) | The N-H stretching frequency is largely independent of the C4-halogen. |
| C≡N Stretch | ~2230-2220 (s) | ~2230-2220 (s) | The nitrile stretch is a strong, sharp peak and its position is not significantly affected by the remote halogen. |
| C-Br Stretch | ~600-500 | - | The C-Br stretch appears in the fingerprint region at a lower wavenumber than the C-Cl stretch. |
| C-Cl Stretch | - | ~800-600 | The C-Cl stretch is typically found at a higher wavenumber than the C-Br stretch. |
| Mass Spectrometry (m/z) | |||
| Molecular Ion (M⁺) | Isotopic pattern for one Br atom (M⁺ and M⁺+2 in ~1:1 ratio) | Isotopic pattern for one Cl atom (M⁺ and M⁺+2 in ~3:1 ratio) | The most significant difference will be the isotopic pattern of the molecular ion due to the natural abundance of bromine and chlorine isotopes. |
| Fragmentation | Loss of Br, HCN, and cleavage of the indole ring. | Loss of Cl, HCN, and cleavage of the indole ring. | The fragmentation patterns are expected to be similar, with the initial loss of the halogen being a prominent feature. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solution Samples: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) and place a drop between two salt plates (e.g., NaCl, KBr).
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty accessory or solvent first, which is then automatically subtracted from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like indole derivatives, direct insertion probe (DIP) with electron ionization (EI) is a common method. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. This is a "hard" ionization technique that provides valuable structural information from the fragmentation pattern.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique suitable for less volatile or thermally labile compounds, often used with LC-MS. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of synthesized chemical compounds.
Caption: Workflow for the spectroscopic comparison of synthesized chemical analogs.
Conclusion
References
Efficacy of 4-Bromo-1H-indole-6-carbonitrile as a kinase inhibitor compared to known drugs
Disclaimer: Direct experimental data for the kinase inhibitory activity of 4-Bromo-1H-indole-6-carbonitrile is not extensively available in the public domain. This guide provides a representative comparison based on the well-characterized indole-based kinase inhibitor, AG-013736 (Axitinib) , which shares a core indole structure. Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). This comparison is made against other established VEGFR inhibitors to illustrate the potential efficacy and evaluation process for a novel indole-based compound.
Overview of Kinase Inhibitory Activity
Kinase inhibitors are a class of targeted therapy that block the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division. The indole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP, the natural substrate for kinases. This guide compares the in vitro efficacy of our representative indole-based compound against known FDA-approved drugs targeting the VEGFR family.
Table 1: Comparative In Vitro Kinase Inhibition (IC50 values)
| Compound | Target Kinase | IC50 (nM) | Reference Compound |
| AG-013736 (Axitinib) | VEGFR1 | 1.0 | Yes |
| VEGFR2 | 0.2 | ||
| VEGFR3 | 0.1-0.3 | ||
| PDGFRβ | 1.6 | ||
| c-KIT | 1.7 | ||
| Sunitinib | VEGFR1 | 2.0 | No |
| VEGFR2 | 9.0 | ||
| VEGFR3 | 4.0 | ||
| PDGFRβ | 2.0 | ||
| c-KIT | 1.0 | ||
| Sorafenib | VEGFR1 | 15.0 | No |
| VEGFR2 | 90.0 | ||
| VEGFR3 | 20.0 | ||
| PDGFRβ | 580.0 | ||
| c-KIT | 68.0 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of kinase activity.
-
Reagents and Materials: Recombinant human kinase enzymes (e.g., VEGFR2), biotinylated substrate peptide, ATP, europium-labeled anti-phosphopeptide antibody, and streptavidin-allophycocyanin (SA-APC).
-
Assay Procedure:
-
The kinase reaction is performed in a 384-well plate.
-
The test compound (e.g., this compound) is pre-incubated with the kinase enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the biotinylated substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
The detection reagents (europium-labeled antibody and SA-APC) are added, and the plate is incubated to allow for binding.
-
The TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the compound, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase.
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) are commonly used for VEGFR inhibitors.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound.
-
A growth factor (e.g., VEGF) is added to stimulate proliferation.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating a novel kinase inhibitor.
Caption: VEGFR signaling pathway and the point of inhibition.
Caption: General workflow for kinase inhibitor drug discovery.
Conclusion
While direct data on this compound is pending, the analysis of the structurally related compound Axitinib demonstrates the potential of the indole scaffold in potent kinase inhibition. The comparative data presented highlights the benchmarks that a novel compound in this class would need to meet or exceed to be considered a viable drug candidate. The provided experimental protocols and workflows serve as a standard framework for the evaluation of such novel chemical entities. Further biochemical and cell-based studies are essential to fully characterize the inhibitory profile of this compound.
Navigating the Landscape of Bromo-Indole Derivatives: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, the indole scaffold remains a privileged structure in the quest for novel therapeutics. The introduction of a bromine substituent can significantly modulate the biological activity of these molecules. This guide provides a comparative overview of the in vitro performance of various bromo-indole derivatives, drawing from publicly available experimental data. Due to the limited availability of data on a single, unified scaffold, this guide presents a comparison of distinct classes of bromo-indole derivatives, highlighting their potential as anticancer agents and enzyme inhibitors.
While a comprehensive head-to-head comparison of 4-Bromo-1H-indole-6-carbonitrile derivatives is not feasible with currently available public data, this guide offers valuable insights by examining the in vitro activity of structurally related bromo-indole compounds. The data is presented in distinct tables to ensure clarity and prevent direct comparison between structurally divergent molecules.
Performance of Bromo-Pyrrole-Indole Hybrids in the NCI-60 Screen
A study on pyrrole-indole hybrids revealed the potent anticancer activity of bromo-substituted derivatives across a panel of 60 human cancer cell lines (NCI-60). The following table summarizes the lethal concentration 50 (LC50) and growth inhibition 50 (GI50) values for selected compounds, demonstrating their cytotoxic and cytostatic potential.
| Compound ID | Substitution | Cancer Cell Line | LC50 (µM) | GI50 (µM) |
| 3e | Single Bromo | COLO 205 (Colon) | 0.89 | - |
| HT29 (Colon) | 8.24 | - | ||
| LOX IMVI (Melanoma) | 6.98 | - | ||
| SK-MEL-5 (Melanoma) | 1.22 | - | ||
| NCI/ADR-RES (Ovarian) | 0.97 | - | ||
| SN12C (Renal) | 5.49 | - | ||
| 3f | Dibromo | SK-MEL-5 (Melanoma) | 8.65 | 0.53 - 6.8 |
| NCI/ADR-RES (Ovarian) | 9.73 |
Inhibitory Activity of Bromo-Indole-6-Carboxylate Esters
Another class of compounds, indole-6-carboxylate esters bearing a bromine atom, has been evaluated for their ability to inhibit key receptor tyrosine kinases, namely Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as their anti-proliferative effects on various cancer cell lines.[1]
| Compound ID | Target/Cell Line | IC50 (µM) |
| 4a | EGFR | Potent Inhibition |
| HepG2 (Liver Cancer) | Potent Inhibition | |
| HCT-116 (Colon Cancer) | Potent Inhibition | |
| A549 (Lung Cancer) | Potent Inhibition | |
| 6c | VEGFR-2 | Potent Inhibition |
| HepG2 (Liver Cancer) | Potent Inhibition | |
| HCT-116 (Colon Cancer) | Potent Inhibition | |
| A549 (Lung Cancer) | Potent Inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro assays cited in this guide.
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's 60-cell line screen is a cornerstone in anticancer drug discovery.[2]
-
Cell Culture : The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[2]
-
Plating : Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[2]
-
Incubation : Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours prior to the addition of test compounds.[2]
-
Compound Addition : Test compounds, solubilized in DMSO, are added to the plates at five different concentrations.[3]
-
Incubation with Compound : The plates are incubated for an additional 48 hours.[3]
-
Assay Termination and Staining : The assay is terminated by fixing the cells with trichloroacetic acid (TCA).[2] The fixed cells are then stained with sulforhodamine B (SRB), a protein-binding dye.[2]
-
Data Analysis : The absorbance of the stained cells is measured at 515 nm to determine cell viability and growth inhibition.[2] The GI50 (concentration for 50% growth inhibition) and LC50 (concentration for 50% cell killing) are calculated from the dose-response curves.[3]
Caption: Workflow of the NCI-60 Human Tumor Cell Line Screen.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This protocol outlines a general procedure for assessing the inhibitory effect of compounds on receptor tyrosine kinases like EGFR and VEGFR-2.
-
Reagents : Recombinant human EGFR or VEGFR-2 kinase, biotinylated peptide substrate, ATP, and a phospho-tyrosine antibody are required.[4]
-
Reaction Setup : The kinase reaction is performed in a 96-well plate. The reaction mixture contains the kinase, the test compound at various concentrations, the peptide substrate, and ATP in a suitable kinase buffer.[4][5]
-
Incubation : The reaction is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.[4][5]
-
Detection : The amount of phosphorylated substrate is quantified. This is often done using a detection antibody that specifically recognizes the phosphorylated peptide. The signal can be generated through various methods, including fluorescence, luminescence, or colorimetry.[4][5]
-
Data Analysis : The kinase activity is measured in the presence and absence of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.
Caption: Simplified EGFR/VEGFR-2 Signaling and Point of Inhibition.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating : Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.[1]
-
Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation with MTT : The plate is incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.[1]
-
Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm.
-
Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
References
Comparative analysis of synthetic routes to substituted indole-6-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
The indole-6-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the core of various biologically active compounds. The nitrile group at the C6 position is a versatile synthetic handle, allowing for further molecular elaboration. This guide provides a comparative analysis of several key synthetic routes to substituted indole-6-carbonitriles, with a focus on data-driven comparison of yields, reaction conditions, and starting material accessibility. Detailed experimental protocols for representative syntheses are provided to facilitate practical application.
Key Synthetic Strategies at a Glance
The synthesis of substituted indole-6-carbonitriles can be broadly categorized into two approaches: A) construction of the indole ring system with the cyano group already in place on a precursor , and B) late-stage introduction of the cyano group onto a pre-formed indole ring . This guide will delve into prominent examples of both strategies.
Figure 1: Overview of primary synthetic approaches to indole-6-carbonitriles.
Quantitative Comparison of Synthetic Routes
The choice of synthetic route is often a balance between yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes key quantitative data for different methods.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Leimgruber-Batcho | 4-Methyl-3-nitrobenzonitrile, DMF-DMA | Fe, Acetic Acid | DMF, Ethanol, Acetic Acid | 110 then reflux | 3 then 2 | 48 | [1] |
| Fischer Indole | 4-Cyanophenylhydrazine HCl, Ketone/Aldehyde | Acid catalyst (e.g., H₂SO₄) | Ethanol, Water | 74 | 1-2 | High (not specified) | [2] |
| Pd-Catalyzed Cyanation | 6-Bromoindole | Zn(CN)₂, Pd₂(dba)₃, dppf | DMAc | 120 | 12-24 | High (not specified) | [1] |
| Sandmeyer Reaction | 4-Aminoindole | 1. NaNO₂, HCl2. CuCN, KCN | - | - | - | 60-70 (Estimated) | [3] |
Detailed Experimental Protocols
Leimgruber-Batcho Synthesis of 6-Cyanoindole[1]
This method constructs the indole ring from an o-nitrotoluene derivative. It involves the formation of an enamine intermediate followed by reductive cyclization.
Step 1: Enamine Formation
-
To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in N,N-dimethylformamide (DMF, 55 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 15.24 g, 128.1 mmol).
-
Heat the reaction mixture to 110 °C and stir for 3 hours.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
Step 2: Reductive Cyclization
-
Dissolve the residue from Step 1 in a mixture of ethanol (300 mL) and acetic acid (300 mL).
-
Heat the mixture to 60 °C and add iron powder (33 g, 594 mmol) in portions.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction and filter through a pad of celite.
-
Add ether to the filtrate and perform a liquid-liquid extraction.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the residue by silica gel column chromatography (dichloromethane as eluent) to yield 6-cyanoindole.
Fischer Indole Synthesis of a 6-Cyanoindole Derivative[2]
This classical method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.
General Procedure:
-
Prepare a solution of the desired ketone or aldehyde (e.g., 1,1-dimethoxy-6-chlorohexane) in a mixture of ethanol and water.
-
In a separate flask, prepare a solution of 4-cyanophenylhydrazine hydrochloride (e.g., 18.4 g) in a mixture of ethanol (115 mL) and pure water (64 mL).[2]
-
Heat the ketone/aldehyde solution to approximately 74 °C.[2]
-
Add the 4-cyanophenylhydrazine hydrochloride solution portion-wise over 30-60 minutes.
-
Maintain the reaction temperature at 74 °C for 1 hour after the addition is complete.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, neutralize with a base (e.g., NaOH), and extract with an organic solvent.
-
Purify the crude product via column chromatography or recrystallization.
Palladium-Catalyzed Cyanation of 6-Bromoindole[1]
This modern approach involves a cross-coupling reaction to introduce the cyano group onto a pre-formed indole ring.
General Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 6-bromoindole (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 equiv).[1]
-
Add anhydrous N,N-dimethylacetamide (DMAc).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[1]
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Sandmeyer Reaction for 4-Cyanoindole (Representative for 6-Cyanoindole)[3]
The Sandmeyer reaction is a well-established method for introducing a cyano group via a diazonium salt intermediate from an amino-substituted precursor. While a specific protocol for 6-aminoindole was not detailed in the search results, a representative protocol for the analogous 4-aminoindole is provided.
General Protocol:
-
Diazotization: Dissolve 4-aminoindole in aqueous HCl and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up involves neutralization, extraction with an organic solvent, and purification by chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general experimental workflows for two of the discussed synthetic strategies.
Figure 2: Experimental workflow for the Leimgruber-Batcho synthesis of 6-cyanoindole.
Figure 3: Experimental workflow for the palladium-catalyzed cyanation of 6-bromoindole.
Concluding Remarks
The synthesis of substituted indole-6-carbonitriles can be achieved through various strategic approaches. The Leimgruber-Batcho synthesis offers a route from readily available starting materials without the need for precious metal catalysts, making it a cost-effective option for large-scale synthesis, albeit with a moderate overall yield.[1] The Fischer indole synthesis provides a direct and often high-yielding route when the corresponding 4-cyanophenylhydrazine is accessible.[2] For late-stage functionalization, palladium-catalyzed cyanation of a 6-haloindole precursor is a highly reliable and versatile method, benefiting from modern cross-coupling technologies.[1] The Sandmeyer reaction presents a classical alternative for the conversion of a 6-aminoindole to the desired nitrile.[3] The selection of the optimal synthetic route will depend on factors such as the desired substitution pattern on the indole ring, the availability and cost of starting materials, and the scale of the synthesis.
References
Validating the Structure of Synthesized 4-Bromo-1H-indole-6-carbonitrile: A Comparative Guide
For researchers and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a critical checkpoint. This guide provides a comparative framework for validating the structure of 4-Bromo-1H-indole-6-carbonitrile, a substituted indole of interest in medicinal chemistry. We will compare its expected analytical data with that of potential isomeric impurities or related precursors, such as 4-Bromo-1H-indole and 6-Bromo-1H-indole.
Comparative Analytical Data
The primary methods for elucidating the structure of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][2][3] The following table summarizes the expected and reported quantitative data for this compound and its relevant comparative compounds.
| Analytical Technique | This compound (Predicted/Expected) | 4-Bromo-1H-indole (Reported) [4][5] | 6-Bromo-1H-indole (Reported) [6] |
| Molecular Formula | C₉H₅BrN₂ | C₈H₆BrN | C₈H₆BrN |
| Molecular Weight | 221.06 g/mol | 196.05 g/mol | 196.05 g/mol |
| ¹H NMR (ppm) | Distinct aromatic signals, with specific splitting patterns influenced by the bromo and cyano groups. The N-H proton will appear as a broad singlet at a high chemical shift. | A complex pattern of aromatic protons. | A distinct set of aromatic proton signals, differing from the 4-bromo isomer due to the different substitution pattern. |
| ¹³C NMR (ppm) | Approximately 9 carbon signals, including the nitrile carbon at a characteristic downfield shift (around 115-120 ppm) and carbons attached to bromine appearing at a specific chemical shift. | Eight distinct carbon signals in the aromatic region. | Eight distinct carbon signals, with chemical shifts differing from the 4-bromo isomer. |
| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at ~220/222 (due to bromine isotopes) and [M+H]⁺ at ~221/223.[7] | Molecular ion peak [M]⁺ at ~195/197 and [M+H]⁺ at ~196/198. | Molecular ion peak [M]⁺ at ~195/197 and [M+H]⁺ at ~196/198. |
| IR Spectroscopy (cm⁻¹) | N-H stretch (~3400-3300), C≡N stretch (~2230-2210), C=C aromatic stretch (~1600-1450), C-Br stretch (~600-500). | N-H stretch (~3400-3300), C=C aromatic stretch (~1600-1450), C-Br stretch (~600-500). | N-H stretch (~3400-3300), C=C aromatic stretch (~1600-1450), C-Br stretch (~600-500). |
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a synthesized organic compound.
Caption: Workflow for the synthesis, purification, and structural validation of a target compound.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for accurate structural validation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).
-
The spectral width should cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Process the data with appropriate phasing and baseline correction. Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).
-
The spectral width should encompass the expected range for all carbon environments (e.g., 0-200 ppm).
-
-
Data Analysis: Analyze the chemical shifts, coupling constants (for ¹H NMR), and number of signals to deduce the structure. Compare the observed spectra with predicted spectra or data from similar known structures.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the synthesized compound.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, preferably a high-resolution mass spectrometer (HRMS).
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. For indoles, positive mode ([M+H]⁺) is common.
-
Observe the isotopic pattern of the molecular ion peak. For a compound containing one bromine atom, a characteristic ~1:1 ratio for the M and M+2 peaks will be present.
-
-
Data Analysis: The exact mass obtained from HRMS can be used to confirm the elemental formula. The fragmentation pattern can provide additional structural information.[1]
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups expected in this compound, such as the N-H stretch, the C≡N stretch of the nitrile group, and aromatic C-H and C=C stretching vibrations.
References
- 1. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-1H-indole | 52488-36-5 [sigmaaldrich.com]
- 6. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C9H5BrN2) [pubchemlite.lcsb.uni.lu]
- 8. orgsyn.org [orgsyn.org]
Safety Operating Guide
Proper Disposal of 4-Bromo-1H-indole-6-carbonitrile: A Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) for 4-Bromo-1H-indole-6-carbonitrile and adhere to all local, state, and federal regulations for hazardous waste disposal. This document provides supplementary guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Proper disposal of this compound is crucial to ensure laboratory safety and environmental protection. As a halogenated organic compound containing a nitrile group, this chemical requires specific handling procedures to mitigate potential hazards.
Key Safety and Disposal Information
The following table summarizes essential information for the safe disposal of this compound.
| Parameter | Information | Citation |
| Chemical Name | This compound | |
| Molecular Formula | C9H5BrN2 | |
| Primary Hazards | May cause respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated. | [1] |
| Recommended Disposal Method | Engage a licensed professional waste disposal service. Methods may include chemical incineration with an afterburner and scrubber. | [1][2] |
| Contaminated Packaging | Dispose of as unused product. | [1] |
| Waste Classification | Halogenated Organic Waste. | [3][4][5] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocols
The following step-by-step procedures provide a comprehensive guide for the disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
ANSI-approved safety goggles with side shields.[3]
-
Chemical-resistant gloves (inspect before use).[3]
-
A laboratory coat, long pants, and closed-toe shoes.[3]
Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste :
-
Pure Compound/Unused Product : Collect surplus and non-recyclable this compound in a designated, clearly labeled hazardous waste container.[1]
-
Contaminated Materials : Any lab supplies such as gloves, filter paper, and silica gel that have come into contact with this compound must be collected as solid hazardous waste.[3] These items should be placed in a separate, designated container labeled "Halogenated Organic Waste".[3][4]
-
-
Liquid Waste :
Labeling and Storage
Proper labeling and storage of waste containers are essential for safety and regulatory compliance.
-
Labeling : All waste containers must be clearly and accurately labeled with "Hazardous Waste" and specify "Halogenated Organic Waste".[3] The chemical identity, "this compound," and associated hazards should also be clearly marked.
-
Storage :
Final Disposal
The ultimate disposal of this compound must be handled by professionals.
-
Licensed Disposal Service : Contact a licensed professional waste disposal company to arrange for the collection and disposal of the chemical waste.[1][6]
-
Incineration : A common method for the disposal of such compounds is through controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2][6]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment.
References
Personal protective equipment for handling 4-Bromo-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-1H-indole-6-carbonitrile. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard statements for this compound are not fully detailed in the available documentation, it is prudent to treat it as a hazardous substance due to its chemical structure—a brominated aromatic nitrile. Similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a comprehensive suite of personal protective equipment is mandatory for handling this compound.[4]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye and Face | ANSI Z87.1 compliant safety goggles or a face shield.[5][6] | Protects against chemical splashes and airborne particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile).[7] Double-gloving is recommended for extended handling.[8] | Prevents direct skin contact with the chemical. |
| Body | A full-length laboratory coat.[4][7] | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood.[4] If a fume hood is unavailable or exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[5][9] | Minimizes inhalation of dust or vapors. |
Safe Handling and Operational Protocol
All handling of this compound, especially of the solid form, must be conducted within a certified chemical fume hood to control exposure.[4]
Experimental Protocol for Handling:
-
Preparation: Before handling, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Cover the work surface with disposable absorbent bench paper.[4] Don all required PPE as outlined in Table 1.
-
Weighing and Transfer:
-
Use anti-static weigh paper or a tared container to weigh the solid compound.
-
Handle the compound carefully with a spatula to minimize the generation of dust.[4]
-
-
Solution Preparation:
-
If preparing a solution, slowly add the solid this compound to the solvent in an appropriate container within the fume hood.
-
Keep the container capped when not in use to prevent the release of vapors.[4]
-
-
Post-Handling:
First Aid Measures
In the event of exposure, immediate action is crucial.
Table 2: First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[10][11] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11] |
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[4][12]
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[4][8]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[4][13] Do not mix with non-halogenated waste.[13]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[4]
-
-
Disposal Method:
Workflow and Logical Relationships
Safe Handling Workflow for this compound
References
- 1. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
